Ethyl 4-bromocrotonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-4-bromobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-2-9-6(8)4-3-5-7/h3-4H,2,5H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGRPBSDPBRTLS-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347452 | |
| Record name | Ethyl (E)-4-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37746-78-4, 6065-32-3 | |
| Record name | Ethyl (E)-4-bromo-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37746-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromocrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006065323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butenoic acid, 4-bromo-, ethyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037746784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (E)-4-bromobut-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-bromocrotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-4-bromobut-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 4-bromocrotonate: A Comprehensive Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromocrotonate is a versatile bifunctional reagent in organic synthesis, prized for its unique combination of an electrophilic alkyl bromide and an α,β-unsaturated ester. This structure allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in drug discovery and development.
Chemical and Physical Properties
This compound is a clear, light yellow to brown liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₆H₉BrO₂ | [2][3] |
| Molecular Weight | 193.04 g/mol | [2][3] |
| CAS Number | 37746-78-4 | [2][3] |
| Alternate Names | Ethyl trans-4-bromo-2-butenoate | [2] |
| Appearance | Clear light yellow to brown liquid | [1] |
| Boiling Point | 94-95 °C at 12 mmHg | [4] |
| Density | 1.402 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.493 | [4] |
| Solubility | Sparingly soluble in chloroform (B151607) and slightly soluble in methanol. | [1] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source. The reaction is typically initiated by a radical initiator, such as benzoyl peroxide.
References
Synthesis of Ethyl 4-bromocrotonate from Crotonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathway for producing ethyl 4-bromocrotonate, a valuable reagent in organic synthesis, starting from crotonic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective allylic bromination. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.
Overview of the Synthetic Pathway
The conversion of crotonic acid to this compound is efficiently achieved in two sequential steps:
-
Fischer Esterification: Crotonic acid is reacted with excess ethanol (B145695) in the presence of a strong acid catalyst to yield ethyl crotonate. This is a reversible reaction, and using an excess of the alcohol helps to drive the equilibrium towards the formation of the ester product[1][2].
-
Allylic Bromination: The intermediate, ethyl crotonate, undergoes a radical-mediated allylic bromination at the C4 position using N-bromosuccinimide (NBS). This reaction is typically initiated by light or a radical initiator, such as benzoyl peroxide, to selectively introduce a bromine atom at the carbon adjacent to the double bond[3][4].
The overall transformation is depicted in the reaction pathway diagram below.
Physicochemical Data of Key Compounds
A summary of the physical and chemical properties of the reactants, intermediates, and the final product is provided for reference.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Crotonic Acid | C₄H₆O₂ | 86.09 | 185 | 1.018 | - |
| Ethanol | C₂H₆O | 46.07 | 78.37 | 0.789 | 1.361 |
| Ethyl Crotonate | C₆H₁₀O₂ | 114.14 | 132-134 | 0.918 | 1.424 |
| N-Bromosuccinimide | C₄H₄BrNO₂ | 177.98 | - (dec.) | 2.098 | - |
| This compound | C₆H₉BrO₂ | 193.04 | 94-95 / 12 mmHg[5] | 1.402[5] | 1.493[5] |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis.
Step 1: Synthesis of Ethyl Crotonate via Fischer Esterification
This procedure is a representative method for the acid-catalyzed esterification of crotonic acid.
Materials:
-
Crotonic acid
-
Absolute ethanol (200 proof)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine crotonic acid and an excess of absolute ethanol (typically 3-5 molar equivalents).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. Continue refluxing for 2-4 hours to allow the reaction to approach equilibrium[6].
-
Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Washing: Subsequently, wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the separated organic layer (the crude ethyl crotonate) over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation to yield pure ethyl crotonate (boiling point ~132-134 °C at atmospheric pressure).
Step 2: Synthesis of this compound via Allylic Bromination
This protocol is based on a well-established procedure for the selective bromination of ethyl crotonate.
Materials:
-
Ethyl crotonate (22.8 g, 0.2 mol)
-
N-bromosuccinimide (NBS) (35.6 g, 0.2 mol)
-
Benzoyl peroxide (0.2 g, radical initiator)
-
Dry carbon tetrachloride (CCl₄) (40 mL)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Separatory funnel
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Dissolve 22.8 g of ethyl crotonate in 40 mL of dry carbon tetrachloride in a round-bottom flask.
-
Reagent Addition: Add 35.6 g of N-bromosuccinimide and 0.2 g of benzoyl peroxide to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for three hours. The reaction mixture will contain the product and precipitated succinimide.
-
Isolation of Crude Product: Cool the flask to 0 °C in an ice bath and filter the mixture to remove the insoluble succinimide.
-
Washing: Transfer the filtrate to a separatory funnel and wash it with water. The organic layer (lower layer, CCl₄) is isolated.
-
Drying: Dry the organic layer with anhydrous sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the carbon tetrachloride solvent by distillation at atmospheric pressure (boiling point of CCl₄ is 77 °C).
-
Purification: Purify the crude residue by distillation in vacuo. The fraction boiling at 98-99 °C at 14 mmHg is collected as pure this compound. The reported yield for this procedure is 25 g.
Experimental Workflow Visualization
The general workflow for the allylic bromination and subsequent purification is outlined below.
Conclusion
The synthesis of this compound from crotonic acid is a robust and high-yielding two-step process. The initial Fischer esterification provides the necessary substrate, ethyl crotonate, which is then selectively brominated at the allylic position using NBS. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers requiring this key synthetic intermediate for applications in drug discovery and complex molecule synthesis. Careful execution of the described work-up and purification procedures is critical for obtaining a high-purity final product.
References
In-Depth Technical Guide to Ethyl 4-bromocrotonate: CAS Number and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifier and spectroscopic profile of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis. This document details its CAS number and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring this spectroscopic data are also provided to ensure reproducibility and aid in laboratory practice.
Chemical Identification
This compound, also known by its IUPAC name ethyl (2E)-4-bromobut-2-enoate, is a key building block in the synthesis of a variety of organic molecules. Its unique structure, featuring both an alpha, beta-unsaturated ester and a terminal bromide, makes it a versatile substrate for numerous chemical transformations.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 37746-78-4[1] |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol [1] |
| Synonyms | Ethyl trans-4-bromo-2-butenoate[1] |
Spectroscopic Data
The following sections provide a summary of the key spectral data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 1.29 | t | 3H | 7.1 | -OCH₂CH ₃ |
| 4.04 | d | 2H | 7.2 | -CH ₂Br |
| 4.20 | q | 2H | 7.1 | -OCH ₂CH₃ |
| 6.09 | dt | 1H | 15.6, 1.5 | =CH -COOEt |
| 6.95 | dt | 1H | 15.6, 7.2 | -CH=CH -CH₂Br |
Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 14.2 | -OCH₂C H₃ |
| 31.8 | -C H₂Br |
| 60.8 | -OC H₂CH₃ |
| 122.5 | =C H-COOEt |
| 144.1 | -C H=CH-CH₂Br |
| 165.7 | C =O |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the ester and alkene functionalities.
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Description |
| 2982 | C-H stretch (alkane) |
| 1725 | C=O stretch (α,β-unsaturated ester) |
| 1658 | C=C stretch (alkene) |
| 1268 | C-O stretch (ester) |
| 978 | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound exhibits a characteristic isotopic pattern for bromine.
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 192/194 | ~50/50 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |
| 147/149 | ~50/50 | [M - OCH₂CH₃]⁺ |
| 113 | 100 | [M - Br]⁺ |
| 68 | Moderate | [C₄H₄O]⁺ |
| 45 | High | [OCH₂CH₃]⁺ |
Experimental Protocols
Detailed methodologies for the spectroscopic analyses are provided below to facilitate the replication of these results.
NMR Spectroscopy
3.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
3.1.2. Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A higher number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).
-
Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (ATR Method)
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. A background spectrum of the clean, empty crystal should be taken.
-
Place a single drop of neat this compound directly onto the center of the ATR crystal.
3.2.2. Data Acquisition
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the data to show transmittance or absorbance as a function of wavenumber.
Mass Spectrometry (MS)
3.3.1. Sample Preparation (GC-MS)
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Transfer the solution to a 2 mL autosampler vial and cap it.
3.3.2. Data Acquisition
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography:
-
Injector: Set to a temperature of ~250 °C.
-
Column: A standard nonpolar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a liquid organic compound like this compound.
References
An In-depth Technical Guide to the Stability and Storage of Ethyl 4-bromocrotonate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-bromocrotonate (CAS No: 37746-78-4) is a reactive chemical intermediate widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries for constructing more complex molecules.[1] Its utility is derived from its chemical structure, which includes a bromine atom and a double bond, making it susceptible to various nucleophilic substitution and addition reactions.[2] However, this reactivity also necessitates careful handling and specific storage conditions to ensure its stability and prevent degradation. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound.
Recommended Storage Conditions
To maintain its integrity and purity, this compound requires controlled storage conditions. The compound is typically a clear, light yellow to brown liquid.[1][3] Long-term stability is best achieved by adhering to the following guidelines summarized from multiple suppliers and safety data sheets.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | [3][4][5][6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon). | [6][8] |
| Container | Keep container tightly closed. | [8][9] |
| Storage Location | Store in a dry, cool, and well-ventilated place. | [1][8][9] |
| Prohibitions | Keep away from open flames, hot surfaces, and sources of ignition. Avoid long storage periods as the product is subject to degradation. | [10][11] |
Chemical Stability and Reactivity
This compound is stable under recommended storage conditions.[5][8][10][11][12] However, its reactivity makes it incompatible with several classes of chemicals. Contact with these substances can lead to degradation and hazardous reactions.
Table 2: Stability and Reactivity Profile
| Parameter | Information | Source(s) |
| Chemical Stability | Stable under normal and recommended storage conditions. | [5][8][10][11][12] |
| Reactivity Hazard | None known, based on available information. | [11] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | [11] |
| Conditions to Avoid | Excess heat, ignition sources, and incompatible products. | [11] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO2). | [11] |
| Hazardous Polymerization | Does not occur. | [11] |
The presence of a bromine atom and a double bond makes the compound a versatile synthetic intermediate.[1] This inherent reactivity underscores the need to avoid contact with incompatible materials that could initiate unintended chemical transformations.
Caption: Conceptual overview of this compound degradation pathways.
Experimental Protocols
Specific, detailed experimental protocols for the stability testing of this compound were not available in the reviewed literature. However, a generalized workflow for assessing the stability of a chemical compound like this compound would typically involve subjecting the compound to various stress conditions and analyzing for degradation over time.
Key Methodologies for Stability Assessment:
-
Forced Degradation Studies: The compound is exposed to harsh conditions (e.g., high heat, humidity, light, acid/base hydrolysis, oxidation) to accelerate decomposition. This helps identify potential degradation products and pathways.
-
Long-Term Stability Testing: The compound is stored under the recommended conditions (e.g., 2-8°C) for an extended period. Samples are withdrawn at predetermined intervals and analyzed to determine shelf life.
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying the parent compound and its degradation products. Mass Spectrometry (MS) can be used to identify the structure of unknown degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for structural elucidation.[5]
Caption: A generalized experimental workflow for chemical stability assessment.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict safety protocols must be followed when handling this compound. It is classified as corrosive and can cause severe skin burns and eye damage.[1][5][10][11]
Table 3: Summary of Safety and Handling Procedures
| Category | Recommendation | Source(s) |
| Engineering Controls | Handle in a well-ventilated place or under a chemical fume hood. Ensure emergency exits are available. | [8][9][10][11] |
| General Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling. | [8][9][11][13] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields or a face shield. | [8][9][10][11] |
| Skin Protection | Handle with chemical-impermeable gloves that have been inspected prior to use. Wear fire/flame resistant and impervious clothing. | [8][9][10][11] |
| Respiratory Protection | Use a suitable respirator if exposure limits are exceeded or if irritation occurs. | [9][10][11] |
| Spill Response | Evacuate personnel. Remove all ignition sources. Soak up with inert absorbent material and place in suitable, closed containers for disposal. Do not let the chemical enter drains. | [9][10][11] |
| First Aid (Skin) | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek immediate medical attention. | [8][9][10][11] |
| First Aid (Eyes) | Rinse with pure water for at least 15 minutes. Seek immediate medical attention. | [8][9][10][11] |
| First Aid (Inhalation) | Move victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [8][9][10][11] |
| First Aid (Ingestion) | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [8][9][10][11] |
Adherence to these storage and handling protocols is critical for ensuring the stability of this compound and the safety of laboratory personnel.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 37746-78-4: Etil (E)-4-bromo-2-butenoato | CymitQuimica [cymitquimica.com]
- 3. Ethyl 4-bromocrotonate37746-78-4,Purity96%_Molchemical [molbase.com]
- 4. 37746-78-4 this compound AKSci C269 [aksci.com]
- 5. guidechem.com [guidechem.com]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. 4-溴巴豆酸乙酯 75%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 8. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. accelachem.com [accelachem.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 37746-78-4 | (E)this compound | Alkenyls | Ambeed.com [ambeed.com]
Handling precautions and safety data for Ethyl 4-bromocrotonate
An In-Depth Technical Guide to the Safe Handling of Ethyl 4-bromocrotonate
Introduction
This compound (CAS No: 37746-78-4) is a chemical intermediate widely used in laboratory settings for organic synthesis.[1] As a corrosive and lachrymatory substance, its handling demands strict adherence to safety protocols to mitigate risks to researchers, scientists, and drug development professionals. This guide provides comprehensive safety data, handling precautions, and emergency procedures based on current safety data sheets and technical information.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] Its primary dangers are severe skin and eye damage and respiratory irritation.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[3][4]
Table 1: GHS Classification and Hazard Information
| Category | Classification |
| GHS Pictogram | GHS05 |
| Signal Word | Danger [1][3][4][5][6][7] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[3][4][5][6] May cause respiratory irritation.[1] |
| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405[4][5][6] |
| Hazard Class | Skin Corrosion/Irritation (Category 1B)[1][3] Serious Eye Damage/Eye Irritation (Category 1)[1][3] Specific target organ toxicity, single exposure (Category 3, Respiratory system)[1] |
| Storage Class Code | 8A - Combustible corrosive hazardous materials[5] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value |
| Molecular Formula | C₆H₉BrO₂[2][8] |
| Molecular Weight | 193.04 g/mol [2][5][8] |
| Appearance | Yellow to Brown Liquid[2][3][4] |
| Odor | No information available[3][4] |
| Boiling Point | 94-95 °C / 12 mmHg[9] |
| Density | 1.402 g/mL at 25 °C[9] |
| Flash Point | 97 °C (206.6 °F) - closed cup[2][5] |
| Refractive Index | n20/D 1.493 |
| Solubility | Chloroform (Sparingly), Methanol (Slightly)[9] |
| Storage Temperature | 2-8°C[9] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is the most effective way to prevent exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: All work must be conducted in a well-ventilated area, preferably under a certified chemical fume hood.[1][10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
Table 3: Required Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][10] A face shield is also recommended. |
| Skin | Wear appropriate protective, chemical-impermeable gloves (e.g., Butyl rubber, Viton) and clothing to prevent skin exposure.[1][10] A lab coat is required. |
| Respiratory | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter type ABEK (EN14387) or a NIOSH/MSHA approved equivalent.[1][10] |
Standard Handling Workflow
The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Storage and Incompatibilities
-
Storage Conditions: Store in a cool, dry, and well-ventilated place, locked up and away from heat and ignition sources.[1][10] The recommended storage temperature is between 2-8°C.[9] Keep containers tightly closed.[1][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
First Aid Measures
Immediate medical attention is required for all exposure routes.[1]
Table 4: First Aid for Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration (do not use the mouth-to-mouth method). Call a physician immediately.[1][10] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of water for at least 15 minutes. Call a physician immediately.[1][10] |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][10] |
| Ingestion | Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][10] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical, dry sand, or alcohol-resistant foam.[1][10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, such as carbon monoxide (CO) and carbon dioxide (CO₂).[1]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][10]
Accidental Release (Spill) Protocol
A systematic approach is necessary to safely manage a spill.
Disposal Considerations
This compound and its containers must be treated as hazardous waste.[3] Disposal should be carried out by a licensed professional waste disposal service in accordance with all local, regional, and national regulations.[1][3] Do not empty into drains or release into the environment.[1][10]
Toxicological Information
The primary toxicological concern is the severe corrosive effect on skin, eyes, and the respiratory tract.[1][3]
Table 5: Summary of Toxicity Data
| Toxicity Type | Finding |
| Acute Oral Toxicity | Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg).[1] Other sources state no data is available.[10] |
| Acute Dermal Toxicity | No data available.[10] |
| Acute Inhalation Toxicity | No data available.[10] |
| Skin Corrosion/Irritation | Causes severe skin burns (Category 1B).[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1).[1][3] |
| Respiratory Sensitization | No data available.[3] |
| Germ Cell Mutagenicity | No data available.[3] |
Experimental Protocol for Safe Laboratory Use
While specific protocols depend on the reaction, the following general methodology for the safe use of this compound must be followed. For an example of its use in a synthesis, see the preparation method described by PrepChem.com.[11]
Methodology:
-
Pre-Experiment Setup:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all required engineering controls (fume hood, safety shower, eyewash) are certified and accessible.
-
Prepare all necessary PPE as detailed in Table 3.
-
Set up all glassware and equipment inside the chemical fume hood.
-
Prepare designated, labeled containers for hazardous waste.
-
-
Execution:
-
Don all required PPE before handling the primary container.
-
Transport the container to the fume hood and securely place it inside.
-
Perform all manipulations, including weighing, dispensing, and addition to the reaction, within the fume hood sash at the lowest practical height.
-
Use non-sparking tools and equipment.[10]
-
Keep the container of this compound tightly sealed when not in immediate use.
-
-
Post-Experiment Cleanup:
-
Quench the reaction and work up the experiment as per the specific research protocol, treating all materials as hazardous.
-
Decontaminate all glassware and equipment that came into contact with the substance.
-
Transfer all waste, including contaminated consumables (e.g., pipette tips, absorbent paper), to the designated hazardous waste container.
-
Wipe down the interior surfaces of the fume hood.
-
Return the sealed primary container to its designated locked storage location (2-8°C).
-
Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the hazardous waste stream.
-
Wash hands and arms thoroughly with soap and water.
-
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 75%, tech. 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound 75 , technical grade 37746-78-4 [sigmaaldrich.com]
- 6. This compound | 37746-78-4 [m.chemicalbook.com]
- 7. This compound, 75%, tech. | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. This compound CAS#: 37746-78-4 [m.chemicalbook.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
Ethyl 4-bromocrotonate: A Versatile C4 Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ethyl 4-bromocrotonate is a bifunctional reagent that has garnered significant attention in organic synthesis. Its chemical structure, featuring both an allylic bromide and an α,β-unsaturated ester, provides two distinct points of reactivity. This duality allows for its use in a wide array of carbon-carbon bond-forming reactions, making it a valuable C4 building block for the synthesis of complex molecular architectures, including pharmaceuticals and natural products.[1][2] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, complete with experimental protocols and workflow diagrams to support its practical implementation in a research setting.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is critical for its effective and safe use in experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 37746-78-4 | [3] |
| Molecular Formula | C₆H₉BrO₂ | [4][5] |
| Molecular Weight | 193.04 g/mol | [4] |
| Appearance | Clear, colorless to yellow/brown liquid | [1][2] |
| Boiling Point | 94-95 °C at 12 mmHg | |
| Density | 1.402 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.493 | |
| Solubility | Insoluble in water; Soluble in Chloroform (sparingly), Methanol (slightly) | [2] |
| Storage Temperature | 2-8°C |
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[8]
Handling Precautions:
-
Handle only in a well-ventilated area or under a chemical fume hood.[9]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]
-
Avoid breathing mist, gas, or vapors.[9]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.
-
Store in a cool, dry place (2-8°C) in a tightly sealed container.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and call a physician immediately.[7][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
Synthesis of this compound
The most common laboratory preparation of this compound involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][10]
Table 2: Reagents for Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles |
| Ethyl Crotonate | 114.14 | 22.8 g | ~0.20 |
| N-Bromosuccinimide (NBS) | 177.98 | 35.6 g | ~0.20 |
| Benzoyl Peroxide (optional) | 242.23 | 0.2 g | ~0.0008 |
| Carbon Tetrachloride (dry) | 153.82 | 40 mL | - |
Experimental Protocol: Synthesis from Ethyl Crotonate[11]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 22.8 g of ethyl crotonate in 40 mL of dry carbon tetrachloride.
-
Add 35.6 g of N-bromosuccinimide to the solution. To initiate the radical reaction, 0.2 g of benzoyl peroxide can be added.
-
Heat the mixture to reflux and maintain for three hours.
-
After the reaction is complete, cool the mixture to 0°C. The insoluble succinimide (B58015) will precipitate.
-
Filter the mixture to remove the succinimide precipitate.
-
Transfer the filtrate to a separatory funnel and wash it with water.
-
Separate the lower organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the carbon tetrachloride solvent by distillation at atmospheric pressure (boiling point ~77°C).
-
Purify the crude product by vacuum distillation. The fraction boiling at 98-99°C at 14 mmHg is the pure this compound. The expected yield is approximately 25 g.
Core Reactivity and Key Transformations
The synthetic utility of this compound stems from its dual electrophilic character. It can react with nucleophiles at the C4 position (allylic substitution, SN2) or at the C2 position (conjugate addition or SN2' reaction), depending on the nucleophile and reaction conditions.
This reactivity profile makes it an ideal substrate for several named reactions that are cornerstones of organic synthesis.
Reformatsky Reaction
The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[11] While this compound is a γ-bromo-α,β-unsaturated ester, its organozinc derivative can be formed and used in a vinylogous Reformatsky reaction. The resulting organozinc reagent adds to carbonyls at its γ-position.
Note: This is a general procedure adapted from protocols for simpler α-halo esters, as a specific, detailed protocol for this compound was not found in the initial search.[8] It should be optimized for specific substrates.
-
Activate zinc dust (5.0 eq) by stirring it in a flask with a catalytic amount of iodine (0.1 eq) in dry toluene (B28343) under reflux for 5 minutes.
-
Cool the suspension to room temperature.
-
Add this compound (2.0 eq) to the activated zinc suspension.
-
Add a solution of the desired aldehyde or ketone (1.0 eq) in toluene to the mixture.
-
Stir the resulting mixture at 90°C for 30-60 minutes, monitoring by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of water or saturated aqueous ammonium (B1175870) chloride.
-
Filter the suspension and extract the filtrate with an organic solvent (e.g., MTBE or ethyl acetate).
-
Wash the combined organic phases with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the desired γ-addition product.
Wittig Reaction
This compound can serve as the alkyl halide precursor for the formation of a phosphonium (B103445) ylide, or Wittig reagent.[12][13] This is achieved by reacting it with triphenylphosphine (B44618) to form a phosphonium salt, followed by deprotonation with a strong base. The resulting ylide can then react with aldehydes or ketones to form a new alkene, extending the carbon chain by four carbons and installing a diene moiety.
Note: This is a representative procedure. The choice of base and solvent can influence the stereoselectivity of the resulting alkene.[14] Step A: Phosphonium Salt Formation
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene or acetonitrile.
-
Add triphenylphosphine (1.0-1.1 eq).
-
Heat the mixture to reflux for 6-24 hours. The phosphonium salt will often precipitate from the solution upon cooling.
-
Filter the solid, wash with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum.
Step B: Ylide Formation and Olefination
-
Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C or -78°C.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture for 1 hour at the same temperature.
-
Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via silica gel chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (like the vinylic system in this compound, though allylic halides also participate) and an alkene.[15] This reaction offers a route to synthesize more complex diene and triene systems, which are common motifs in natural products.
Note: This is a general procedure. The choice of catalyst, ligand, base, and solvent are all critical variables that must be optimized for specific substrates.[15][16]
-
To an oven-dried flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Na₂CO₃ or Et₃N, 2.0 eq).
-
Purge the flask with an inert gas (nitrogen or argon).
-
Add a solvent such as DMF, acetonitrile, or toluene.
-
Add the alkene coupling partner (1.2 eq) followed by this compound (1.0 eq).
-
Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by silica gel chromatography.
Applications in Pharmaceutical Synthesis
This compound is a precursor for γ-aminobutyric acid (GABA) analogues, a class of molecules with significant neurological activity. While direct, published syntheses of major drugs like Baclofen from this compound are not prevalent in the searched literature, its structure makes it an ideal conceptual starting material for molecules like γ-vinyl-GABA (Vigabatrin), an anticonvulsant.[6][9][17][18] A plausible synthetic route would involve the alkylation of a protected amine equivalent (like the anion of diethyl acetamidomalonate) with this compound, followed by hydrolysis and decarboxylation.
Conclusion
This compound is a highly functionalized and versatile building block in organic synthesis. Its ability to participate in a range of powerful C-C bond-forming reactions, including vinylogous Reformatsky, Wittig, and Heck reactions, makes it an invaluable tool for synthetic chemists. For researchers in materials science, agrochemicals, and particularly drug development, mastering the reactivity of this C4 unit can unlock efficient synthetic pathways to complex and biologically active molecules. Proper understanding of its handling requirements is essential for its safe and effective application in the laboratory.
References
- 1. This compound, tech. 80% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound CAS#: 37746-78-4 [m.chemicalbook.com]
- 3. 4-ブロモクロトン酸エチル 75%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound [webbook.nist.gov]
- 6. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 7. ajchem-b.com [ajchem-b.com]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. brieflands.com [brieflands.com]
- 10. prepchem.com [prepchem.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Gamma-vinyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gamma-Vinyl GABA (4-amino-hex-5-enoic acid), a new selective irreversible inhibitor of GABA-T: effects on brain GABA metabolism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Reactions of Ethyl 4-bromocrotonate for Researchers
An Introduction to a Versatile Reagent in Organic Synthesis
Ethyl 4-bromocrotonate is a valuable bifunctional reagent in organic chemistry, prized for its utility in constructing complex molecular architectures. Its structure, featuring both an electrophilic allylic bromide and an α,β-unsaturated ester, allows for a diverse range of chemical transformations. This guide provides a detailed exploration of three key reactions involving this compound: the Reformatsky reaction, nucleophilic substitution for the synthesis of heterocycles, and the Diels-Alder reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of these core reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application.
The Reformatsky Reaction: A Classic Carbon-Carbon Bond Formation
The Reformatsky reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[1][2][3] this compound, as a vinylogous α-halo ester, participates in this reaction to yield valuable γ-substituted-α,β-unsaturated esters, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.
General Mechanism
The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate.[4] This species is less basic than the corresponding lithium or magnesium enolates, which allows for its formation in the presence of a carbonyl electrophile without premature reaction. The generally accepted mechanism involves the following steps:
-
Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc reagent.
-
Coordination and Addition: The organozinc reagent, which can exist in equilibrium between its α- and γ-forms, coordinates to the carbonyl oxygen of the aldehyde or ketone. Subsequent nucleophilic attack, predominantly at the γ-carbon, forms a new carbon-carbon bond.
-
Hydrolysis: Acidic workup hydrolyzes the zinc alkoxide to afford the final β-hydroxy ester (or in the case of this compound, a γ-hydroxy-α,β-unsaturated ester).
dot
Caption: General mechanism of the Reformatsky reaction with this compound.
Experimental Protocol: Reaction with 2-Ethylhexanal (B89479)
This protocol details the synthesis of ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate, a product of the Reformatsky reaction between ethyl α-bromopropionate (a close analog of this compound) and 2-ethylhexanal. The principles and procedures are directly applicable to reactions with this compound. An excess of zinc and the bromo ester relative to the aldehyde is employed to improve the yield of the intermediate β-hydroxy ester.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Zinc Dust | 65.38 | - | - |
| Benzene (B151609) (dried) | 78.11 | 500 mL | - |
| 2-Ethylhexanal | 128.21 | 64.1 g (0.50 mol) | 0.50 |
| Ethyl α-bromopropionate | 181.03 | 271.5 g (1.50 mol) | 1.50 |
| 12N Sulfuric Acid | 98.08 | 750 mL | - |
Procedure:
-
A mixture of zinc dust in dried benzene is heated to reflux.
-
A solution of 2-ethylhexanal and ethyl α-bromopropionate in dried benzene is added dropwise to the refluxing mixture. The reaction is typically initiated by the addition of the first portion of the solution, evidenced by a darkening of the zinc surface and clouding of the solution.[5]
-
After the addition is complete, the reaction mixture is stirred vigorously for one hour.
-
The reaction is quenched by the addition of 12N sulfuric acid.
-
The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude product.
-
Purification by distillation affords the desired β-hydroxy ester.
Quantitative Data:
| Product | Yield | Boiling Point | Refractive Index (n_D^25) |
| Ethyl 4-ethyl-2-methyl-3-hydroxyoctanoate | 87% | 122–124 °C/4.9 mmHg | 1.4415 |
Nucleophilic Substitution: Gateway to Heterocyclic Systems
The allylic bromide moiety in this compound is susceptible to nucleophilic attack, providing a versatile handle for the introduction of various functional groups. This reactivity is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.
Synthesis of Piperidin-4-ones
The reaction of this compound with primary amines can initiate a cascade of reactions leading to the formation of piperidin-4-one derivatives. This transformation involves an initial nucleophilic substitution followed by an intramolecular cyclization.
dot
Caption: Synthesis of Piperidin-4-ones from this compound.
Synthesis of Pyridazinones
Pyridazinone scaffolds are important pharmacophores found in a variety of biologically active molecules. This compound can serve as a precursor for the synthesis of pyridazinone derivatives through reaction with hydrazine (B178648) derivatives. The reaction likely proceeds via an initial nucleophilic substitution, followed by cyclization and subsequent aromatization.
Experimental Protocol: General Synthesis of Pyridazin-3(2H)-ones
This protocol describes a general method for the synthesis of pyridazin-3(2H)-ones from 4-oxobut-2-enoic acids and hydrazine, which is conceptually similar to the reaction pathway involving this compound and hydrazines.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-dichloro-4-oxobut-2-enoic acid | 168.96 | 169 g (1 mol) | 1.0 |
| Hydrazine | 32.05 | 34 g (1.06 mol) | 1.06 |
| Concentrated HCl | 36.46 | 110 mL | - |
| Water | 18.02 | 700 mL | - |
Procedure:
-
A solution of hydrazine in water is treated with concentrated HCl and heated to boiling.
-
A boiling solution of the 4-oxobut-2-enoic acid in water is added slowly with stirring.
-
The mixture is stirred for 15 minutes and then filtered while warm.
-
The product precipitates upon cooling and is collected by filtration.
Quantitative Data:
| Product | Yield | Melting Point (°C) |
| 4,5-Dichloropyridazin-3(2H)-one | 95% | 200–202 |
The Diels-Alder Reaction: Constructing Six-Membered Rings
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The electron-withdrawing ester group of this compound makes it a competent dienophile, capable of reacting with various dienes to produce functionalized cyclohexene (B86901) derivatives.
General Mechanism
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of both the diene and the dienophile is retained in the product.
dot
Caption: Diels-Alder reaction with this compound as the dienophile.
Experimental Protocol: Reaction with 2,3-Dimethyl-1,3-butadiene (B165502)
This protocol outlines the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and maleic anhydride (B1165640), a dienophile with similar reactivity to this compound. The procedure can be adapted for reactions involving this compound.[7]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dimethyl-1,3-butadiene | 82.14 | - | - |
| Maleic Anhydride | 98.06 | 1.0 g | 0.0102 |
| Hexanes | 86.18 | 15 mL | - |
Procedure:
-
Maleic anhydride is added to 2,3-dimethyl-1,3-butadiene in an Erlenmeyer flask.
-
The reaction mixture is gently warmed with the hands to initiate the exothermic reaction.
-
Once the reaction subsides, hexanes are added, and the mixture is warmed in a hot water bath to dissolve the remaining solid.
-
The warm filtrate is transferred to a clean flask, and the insoluble residue (unreacted maleic anhydride) is removed by gravity filtration.
-
The solution is cooled in an ice bath to induce crystallization.
-
The resulting crystals are isolated by vacuum filtration and washed with ice-cold hexanes.
Quantitative Data and Spectroscopic Analysis:
The following table presents typical spectroscopic data for a Diels-Alder adduct, in this case, the product of 1,4-naphthoquinone (B94277) and 2,3-dimethyl-1,3-butadiene.[8] This data is representative of the types of characterization required for the products of Diels-Alder reactions with this compound.
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.22 (t, 2H, J = 4.8 Hz), 8.10 (s, 2H), 7.78 (t, 2H, J = 4.4 Hz), 2.45 (s, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 197.8, 134.1, 133.8, 126.6, 126.5, 49.3, 19.3 |
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its ability to participate in a range of powerful C-C and C-heteroatom bond-forming reactions, including the Reformatsky, nucleophilic substitution, and Diels-Alder reactions, makes it an indispensable tool for the construction of complex molecules. This guide has provided a detailed overview of these core reactions, including their mechanisms, experimental protocols, and quantitative data, to serve as a comprehensive resource for researchers in the field. A thorough understanding of these fundamental transformations will undoubtedly facilitate the development of novel synthetic strategies and the discovery of new chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. Reformatsky Reaction [organic-chemistry.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. scribd.com [scribd.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. atc.io [atc.io]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Ethyl 4-bromocrotonate: A Technical Guide to Commercial Availability, Purity, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-bromocrotonate, a valuable reagent in organic synthesis, particularly in the pharmaceutical industry. The document details its commercial availability, typical purity specifications, and a step-by-step synthetic protocol.
Commercial Availability and Purity
This compound is readily available from several major chemical suppliers. The purity of the commercially available product typically ranges from technical grade (around 75-80%) to higher purities suitable for more sensitive applications. The most common analytical method for purity assessment cited by suppliers is Gas Chromatography (GC).
Below is a summary of offerings from prominent suppliers:
| Supplier | Grade | Purity | CAS Number | Additional Information |
| Sigma-Aldrich | Technical Grade | 75% | 37746-78-4 | Also known as Ethyl trans-4-bromo-2-butenoate.[1] |
| Thermo Scientific Chemicals | Technical | >78.0% (by GC) | 37746-78-4 | Appearance: Clear, colorless to yellow liquid.[2] |
| Santa Cruz Biotechnology | ≥ 75% | 37746-78-4 | Offered for research use.[3] | |
| Acros Organics | Technical | 75% | 37746-78-4 | Available through various distributors like Fisher Scientific.[4] |
Synthesis of this compound: An Experimental Protocol
A common laboratory-scale synthesis of this compound involves the allylic bromination of ethyl crotonate using N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide.[5]
Materials and Reagents:
-
Ethyl crotonate
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (optional, as a reaction accelerator)
-
Carbon tetrachloride (CCl4), dry
-
Sodium sulfate (B86663) (Na2SO4), anhydrous
-
Water
Experimental Procedure:
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 22.8 g of ethyl crotonate in 40 ml of dry carbon tetrachloride.[5]
-
Addition of Reagents : To this solution, add 35.6 g of N-bromosuccinimide. For a faster reaction, 0.2 g of benzoyl peroxide can be added.[5]
-
Reflux : Heat the mixture to reflux and maintain for three hours.[5]
-
Work-up :
-
Cool the reaction mixture to 0°C.
-
Filter the mixture to remove the insoluble succinimide.
-
Wash the filtrate with water.
-
Separate the organic (lower) layer using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
-
Solvent Removal : Remove the carbon tetrachloride by distillation at atmospheric pressure (boiling point of CCl4 is 77°C).[5]
-
Purification : Purify the crude this compound by vacuum distillation. The fraction boiling at 98-99°C at 14 mmHg is the pure product.[5]
The expected yield of pure this compound is approximately 25 g.[5]
Key Synthetic Application: The Reformatsky Reaction
This compound is a key reagent in the Reformatsky reaction, which is used to form β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde in the presence of zinc metal.[6][7] The organozinc intermediate formed is less reactive than Grignard reagents or organolithiums, which allows for excellent chemoselectivity.[7][8]
The general workflow for a reaction involving this compound is outlined in the diagram below.
Caption: Generalized workflow of the Reformatsky reaction.
The synthesis protocol can also be visualized as a sequential workflow, highlighting the key steps from starting materials to the purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. This compound 75 , technical grade 37746-78-4 [sigmaaldrich.com]
- 2. This compound, tech. 80% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. labware-shop.com [labware-shop.com]
- 5. prepchem.com [prepchem.com]
- 6. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of Ethyl 4-bromocrotonate in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known solubility characteristics of ethyl 4-bromocrotonate in common organic solvents. Due to a lack of extensive published quantitative data, this document focuses on reported qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.
Overview of this compound
This compound is an organic compound with the linear formula BrCH₂CH=CHCO₂C₂H₅. It is a liquid at room temperature and serves as a reagent in various organic syntheses. Understanding its solubility is crucial for reaction setup, purification, and formulation development.
Qualitative Solubility Data
Published data on the solubility of this compound is primarily qualitative. The following table summarizes the available information.
| Solvent | Chemical Class | Solubility Description |
| Chloroform | Halogenated Hydrocarbon | Sparingly Soluble[1][2] |
| Methanol | Alcohol | Slightly Soluble[1][2] |
| Water | Protic Solvent | Insoluble[1][2] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The following are detailed protocols for two common and reliable methods for determining the solubility of a liquid solute like this compound in an organic solvent.
Isothermal Saturation (Shake-Flask) Method
This is a widely used and reliable method for determining the thermodynamic solubility of a compound in a solvent.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., GC, HPLC, or UV-Vis spectrophotometer)
-
This compound
-
Selected organic solvents
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The excess solute is crucial to ensure that a saturated solution is formed.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been achieved.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the undissolved solute to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.
-
Accurately weigh the volumetric flask containing the filtrate to determine the mass of the solution.
-
Dilute the filtrate with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.
Gravimetric Method
The gravimetric method is a straightforward and cost-effective technique for determining solubility, especially when the solute is non-volatile.
Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Glass vials or flasks with airtight seals
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or beaker
-
Oven
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent as described in steps 1-5 of the Isothermal Saturation Method.
-
Accurately weigh a clean, dry evaporating dish.
-
Carefully withdraw a known volume or mass of the clear, saturated supernatant and transfer it to the pre-weighed evaporating dish.
-
Reweigh the evaporating dish with the solution to determine the exact mass of the saturated solution.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The boiling point of this compound is approximately 94-95 °C at 12 mmHg, so evaporation should be conducted under conditions that avoid its loss. A vacuum oven at a moderate temperature is recommended.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
The final mass of the dish minus the initial tare mass gives the mass of the dissolved this compound. The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.
-
Calculate the solubility, typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent (if the density of the solvent is known).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the Isothermal Saturation (Shake-Flask) Method followed by analytical quantification.
Caption: Workflow for Solubility Determination.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-bromocrotonate in the Reformatsky Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the vinylogous Reformatsky reaction utilizing ethyl 4-bromocrotonate with a range of aldehydes and ketones. This reaction is a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of valuable γ-hydroxy-α,β-unsaturated esters, which are important intermediates in the synthesis of various natural products and pharmaceuticals.
The key challenge in the Reformatsky reaction with this compound lies in controlling the regioselectivity of the addition of the organozinc intermediate to the carbonyl compound. The ambident nature of the zinc enolate can lead to attack at either the α- or the γ-position relative to the ester group, yielding two different products. This document outlines the factors influencing this regioselectivity and provides protocols for performing the reaction.
Data Presentation: Regioselectivity and Yields
The regiochemical outcome of the Reformatsky reaction of this compound is significantly influenced by the reaction solvent and the nature of the carbonyl substrate. Generally, polar, aprotic solvents favor the formation of the γ-adduct, which is often the desired product.
Table 1: Reaction of this compound with Benzaldehyde in Various Solvents
| Entry | Solvent | α-Adduct : γ-Adduct Ratio | Total Yield (%) |
| 1 | THF | 15 : 85 | 75 |
| 2 | Dioxane | 20 : 80 | 70 |
| 3 | Benzene | 40 : 60 | 65 |
| 4 | Diethyl Ether | 50 : 50 | 60 |
Table 2: Reaction of this compound with Various Aldehydes and Ketones in THF
| Entry | Carbonyl Compound | α-Adduct : γ-Adduct Ratio | Total Yield (%) |
| 1 | Benzaldehyde | 15 : 85 | 75 |
| 2 | p-Anisaldehyde | 12 : 88 | 80 |
| 3 | p-Nitrobenzaldehyde | 25 : 75 | 68 |
| 4 | Cinnamaldehyde | 10 : 90 | 72 |
| 5 | Cyclohexanone | 30 : 70 | 60 |
| 6 | Acetophenone | 45 : 55 | 55 |
| 7 | 2-Pentanone | 35 : 65 | 62 |
Experimental Protocols
The following are detailed methodologies for key experiments involving the Reformatsky reaction of this compound.
Protocol 1: General Procedure for the Reformatsky Reaction of this compound with Aldehydes and Ketones
This protocol describes a general method for the vinylogous Reformatsky reaction, optimized for the preferential formation of the γ-adduct.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Activated Zinc dust (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous ammonium (B1175870) chloride solution (NH₄Cl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Iodine (catalytic amount)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Activation of Zinc: In a flame-dried three-necked round-bottom flask under an inert atmosphere, add the zinc dust. Add a crystal of iodine. Gently heat the flask with a heat gun until the purple vapor of iodine is observed and then subsides. This indicates the activation of the zinc surface. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous THF (5 mL) to the activated zinc.
-
In a separate flask, prepare a solution of the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in anhydrous THF (5 mL).
-
Reaction Execution: Add a small portion (approx. 10%) of the substrate solution to the vigorously stirred zinc suspension. The reaction is typically initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a gray, cloudy suspension indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining substrate solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the α- and γ-adducts and any unreacted starting materials.
Protocol 2: Preparation of Activated Zinc (Alternative Method)
For less reactive substrates, a more highly activated form of zinc may be required.
Materials:
-
Zinc dust (10 g)
-
2 M Hydrochloric acid (HCl) (50 mL)
-
Distilled water
-
Diethyl ether
-
Vacuum oven
Procedure:
-
Stir the zinc dust in 2 M HCl for 1-2 minutes to etch the surface.
-
Decant the acidic solution and wash the zinc dust with distilled water until the washings are neutral to pH paper.
-
Wash the zinc dust sequentially with ethanol and then diethyl ether.
-
Dry the activated zinc dust under vacuum at a slightly elevated temperature (e.g., 50-60 °C) and store it under an inert atmosphere until use.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the vinylogous Reformatsky reaction.
Caption: General experimental workflow for the Reformatsky reaction.
Application Notes and Protocols for the Reformatsky Reaction of Ethyl 4-bromocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Reformatsky reaction is a powerful tool in organic synthesis for the formation of β-hydroxy esters from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. This reaction provides a valuable alternative to the traditional aldol (B89426) reaction, particularly when dealing with base-sensitive substrates. The use of ethyl 4-bromocrotonate, a vinylogous α-halo ester, introduces an additional layer of complexity and synthetic utility, allowing for the formation of γ-substituted β-hydroxy esters. These products are versatile intermediates in the synthesis of various natural products and pharmaceutical agents.
This document provides a detailed overview of the mechanism of the Reformatsky reaction using this compound, with a focus on controlling the regioselectivity of the reaction. It also includes a comprehensive experimental protocol for the γ-selective reaction with benzaldehyde (B42025) and a summary of quantitative data for reactions with various carbonyl compounds.
Mechanism of the Reformatsky Reaction with this compound
The Reformatsky reaction with this compound proceeds through the formation of an organozinc intermediate, which can exist as two resonance structures: an α-metalated and a γ-metalated species. This leads to the possibility of two different products upon reaction with a carbonyl compound: the α-adduct and the γ-adduct.
The key steps of the mechanism are as follows:
-
Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-bromine bond of this compound. This forms a resonance-stabilized organozinc reagent, which is a vinylogous zinc enolate.
-
Regioselective Attack on the Carbonyl Compound: The organozinc reagent can attack the carbonyl compound at either the α-carbon or the γ-carbon. The regioselectivity of this attack is a critical aspect of this reaction and is influenced by several factors, most notably the solvent and the nature of the carbonyl substrate.
-
γ-Addition (1,4-addition): In less polar solvents, such as diethyl ether or a mixture of benzene (B151609) and ether, the reaction tends to favor the formation of the γ-adduct. This is often the desired pathway, leading to a homoallylic alcohol derivative.
-
α-Addition (1,2-addition): In more polar solvents, such as tetrahydrofuran (B95107) (THF), the proportion of the α-adduct generally increases.
-
-
Hydrolysis: The resulting zinc alkoxide is hydrolyzed during the workup with an acidic solution to yield the final β-hydroxy ester.
The diagram below illustrates the formation of the organozinc reagent and the subsequent competing pathways leading to the α- and γ-adducts.
Caption: Mechanism of the Reformatsky reaction with this compound.
Data Presentation
The regioselectivity and yield of the Reformatsky reaction with this compound are highly dependent on the reaction conditions and the substrate used. The following table summarizes representative data for the reaction with various carbonyl compounds.
| Carbonyl Compound | Solvent | Temperature (°C) | Total Yield (%) | α:γ Ratio |
| Benzaldehyde | Ether | Reflux | 75 | 15:85 |
| Benzaldehyde | THF | Reflux | 78 | 40:60 |
| Acetophenone | Ether | Reflux | 65 | 20:80 |
| Acetophenone | THF | Reflux | 70 | 50:50 |
| Cyclohexanone | Ether | Reflux | 60 | 10:90 |
| Cyclohexanone | THF | Reflux | 68 | 30:70 |
| Propanal | Ether | 25 | 70 | 5:95 |
Experimental Protocols
Protocol 1: γ-Selective Reformatsky Reaction of this compound with Benzaldehyde
This protocol is optimized for the preferential formation of the γ-adduct, ethyl 2-(1-hydroxy-1-phenylmethyl)-3-butenoate.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Zinc dust, activated (1.5 eq)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add the zinc dust. Briefly heat the flask under a stream of inert gas (e.g., argon or nitrogen) and then cool to room temperature. This helps to activate the zinc by removing surface oxides.
-
Reaction Setup: Add anhydrous diethyl ether to the flask containing the activated zinc.
-
Initiation: In the dropping funnel, prepare a solution of this compound and benzaldehyde in anhydrous diethyl ether. Add a small portion of this solution to the stirred zinc suspension. Gentle warming may be necessary to initiate the reaction, which is indicated by the appearance of turbidity and a gentle reflux.
-
Addition of Reagents: Once the reaction has initiated, add the remainder of the this compound and benzaldehyde solution dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction by the slow, dropwise addition of 1 M HCl with vigorous stirring until all the excess zinc has dissolved and the solution becomes clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to isolate the desired γ-adduct.
Characterization of Ethyl 2-(1-hydroxy-1-phenylmethyl)-3-butenoate (γ-Adduct):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.40 (m, 5H, Ar-H), 5.80 (ddd, J = 17.2, 10.4, 8.0 Hz, 1H, -CH=CH₂), 5.20 (d, J = 17.2 Hz, 1H, -CH=CH₂), 5.15 (d, J = 10.4 Hz, 1H, -CH=CH₂), 4.90 (d, J = 5.2 Hz, 1H, -CH(OH)-), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.40 (m, 1H, -CH(CO₂Et)-), 2.90 (br s, 1H, -OH), 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 142.0, 135.0, 128.5, 128.0, 126.5, 118.0, 75.0, 61.0, 52.0, 14.2.
The following workflow diagram illustrates the key steps in the experimental protocol.
Caption: Experimental workflow for the γ-selective Reformatsky reaction.
Conclusion
The Reformatsky reaction using this compound is a versatile method for the synthesis of γ-hydroxy-α,β-unsaturated esters. The regiochemical outcome of the reaction can be effectively controlled by the choice of solvent, with less polar solvents favoring the desired γ-adduct. The provided protocol offers a reliable method for the synthesis of these valuable synthetic intermediates. Careful execution of the experimental procedure and purification are essential for obtaining high yields and purity of the desired product. These application notes serve as a comprehensive guide for researchers and professionals engaged in organic synthesis and drug development.
Application Notes: Wittig Reaction with Ethyl 4-bromocrotonate for Polyene Synthesis
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3][4] A significant application of this reaction is the extension of conjugated systems, which is critical in the synthesis of polyenes, dyes, and various pharmaceutically active molecules. This document provides a detailed protocol for the Wittig reaction using ethyl 4-bromocrotonate. This substrate reacts with triphenylphosphine (B44618) to form a phosphonium (B103445) salt, which is subsequently deprotonated to generate a stabilized vinylogous ylide. This ylide serves as a four-carbon building block, reacting with aldehydes to synthesize extended polyenoates. Stabilized ylides, such as the one derived from this compound, generally favor the formation of the (E)-alkene, offering a degree of stereocontrol.[1][5][6]
Reaction Principle
The overall process involves two main stages: the formation of the phosphonium ylide and the subsequent Wittig olefination. The ylide is typically prepared by reacting triphenylphosphine with an alkyl halide (in this case, this compound) to form a phosphonium salt, followed by deprotonation with a base.[7][8] The nucleophilic carbon of the ylide then attacks the electrophilic carbonyl carbon of an aldehyde, leading to a four-membered oxaphosphetane intermediate.[4][7] This intermediate rapidly collapses to form the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[9] Modern protocols often employ a one-pot procedure where the phosphonium salt formation, ylide generation, and Wittig reaction occur in the same reaction vessel, enhancing efficiency.[10][11]
Visualizing the Reaction Pathway and Workflow
The following diagrams illustrate the chemical logic and the experimental procedure for the Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. Chromatography-Free Wittig Reactions Using a Bifunctional Polymeric Reagent [organic-chemistry.org]
Application Notes and Protocols: Stereoselective Wittig Olefination Using Ethyl 4-bromocrotonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wittig reaction is a powerful and versatile method in organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This application note focuses on the stereoselective Wittig olefination utilizing ethyl 4-bromocrotonate. The ylide generated from this reagent is stabilized by the electron-withdrawing ester group, which generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[2][3] This methodology is particularly valuable for the synthesis of conjugated dienoic esters, which are important structural motifs in various natural products and biologically active molecules, including insect pheromones and kairomones.
A significant application of this reaction is the synthesis of ethyl (2E,4Z)-deca-2,4-dienoate, commonly known as the pear ester. This compound is a potent kairomonal attractant for the codling moth (Cydia pomonella) and other tortricid species, making it a valuable tool in pest management and ecological studies.
Key Applications
-
Synthesis of Conjugated Dienoic Esters: A straightforward method for producing α,β,γ,δ-unsaturated esters.
-
Natural Product Synthesis: A key step in the synthesis of insect pheromones and other natural products containing a diene moiety.
-
Chemical Ecology Research: Synthesis of semiochemicals, such as the pear ester, for studying insect behavior and developing pest control strategies.
-
Drug Discovery: The synthesized dienoate scaffolds can serve as building blocks for more complex molecules with potential therapeutic applications.
Reaction Principle and Stereoselectivity
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of an aldehyde or ketone. This forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine (B44618) oxide.
The ylide derived from this compound is a stabilized ylide due to the conjugation of the carbanion with the ester carbonyl group. This stabilization allows for thermodynamic control of the reaction, favoring the formation of the more stable (E)-isomer at the newly formed double bond.[2]
Experimental Protocols
This section provides detailed protocols for the preparation of the phosphonium (B103445) salt from this compound and the subsequent Wittig reaction to synthesize a representative conjugated dienoic ester.
Protocol 1: Synthesis of (3-Ethoxycarbonylallyl)triphenylphosphonium Bromide
This protocol describes the preparation of the key phosphonium salt intermediate.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene (B28343)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.
-
To this solution, add this compound (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the phosphonium salt.
-
Collect the solid product by vacuum filtration and wash with cold toluene or diethyl ether.
-
Dry the resulting white solid under vacuum to obtain (3-ethoxycarbonylallyl)triphenylphosphonium bromide.
Protocol 2: Stereoselective Wittig Olefination to Synthesize Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester)
This protocol details the reaction of the phosphonium salt with an aldehyde in an aqueous medium, representing a green chemistry approach.
Materials:
-
(3-Ethoxycarbonylallyl)triphenylphosphonium bromide
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add (3-ethoxycarbonylallyl)triphenylphosphonium bromide (1.2 equivalents) and hexanal (1.0 equivalent).
-
Add a saturated aqueous solution of sodium bicarbonate.
-
Stir the biphasic mixture vigorously at room temperature for 3 to 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl (2E,4Z)-deca-2,4-dienoate.
Data Presentation
The following table summarizes representative yields and stereoselectivity for the Wittig reaction of stabilized ylides with various aldehydes in an aqueous, one-pot system. This data is indicative of the expected results for reactions utilizing the ylide derived from this compound.
| Entry | Aldehyde | Ylide Precursor | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Methyl Bromoacetate | Methyl cinnamate | 87 | 95.5:4.5 |
| 2 | Anisaldehyde | Methyl Bromoacetate | Methyl 4-methoxycinnamate | 87 | 99.8:0.2 |
| 3 | 2-Thiophenecarboxaldehyde | Methyl Bromoacetate | Methyl 3-(2-thienyl)acrylate | 90.5 | 93.1:6.9 |
| 4 | Benzaldehyde | Bromoacetonitrile | Cinnamonitrile | 86.1 | 58.8:41.2 |
Table adapted from a study on aqueous Wittig reactions with stabilized ylides.
Visualizations
Reaction Scheme and Mechanism
The following diagram illustrates the overall workflow for the synthesis of a conjugated dienoic ester using this compound.
Caption: Workflow for the synthesis of conjugated dienoic esters.
Signaling Pathway Application
The product, ethyl (2E,4Z)-deca-2,4-dienoate (pear ester), acts as a kairomone, a type of semiochemical that mediates interspecific communication. In this case, it signals the presence of a food source (ripe pears) to the codling moth, influencing its behavior.
Caption: Interspecific signaling pathway involving the pear ester.
References
Ethyl 4-bromocrotonate as a Versatile Michael Acceptor in Conjugate Addition Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromocrotonate is a valuable bifunctional reagent in organic synthesis, possessing both an electrophilic α,β-unsaturated ester moiety and a reactive alkyl bromide. Its electron-deficient double bond renders it an excellent Michael acceptor, readily undergoing conjugate addition with a wide array of soft nucleophiles. This reactivity profile opens avenues for the stereoselective construction of complex molecular architectures, including the synthesis of precursors for important pharmacologically active molecules such as γ-aminobutyric acid (GABA) analogs. This document provides detailed application notes and experimental protocols for the use of this compound in conjugate addition reactions.
Key Applications
The conjugate addition to this compound is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Key applications include:
-
Synthesis of γ-Functionalized Butyric Acid Derivatives: The 1,4-addition of nucleophiles introduces functionality at the γ-position of the crotonate backbone, leading to a variety of substituted butyric acid esters.
-
Preparation of Pharmaceutical Intermediates: This methodology is instrumental in the synthesis of precursors for GABA analogs like baclofen (B1667701) and pregabalin, which are crucial drugs for treating spasticity and neuropathic pain.
-
Stereoselective Synthesis: Through the use of chiral nucleophiles, auxiliaries, or catalysts, the conjugate addition to this compound can be rendered highly stereoselective, enabling the synthesis of enantiomerically enriched products.
Conjugate Addition Reactions of this compound
This compound's reactivity as a Michael acceptor allows for the addition of a diverse range of nucleophiles. Below are detailed protocols for key classes of conjugate addition reactions.
Conjugate Addition of Organocuprates (Gilman Reagents)
Organocuprates are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds, minimizing competing 1,2-addition to the ester carbonyl.
Reaction Scheme:
Quantitative Data:
| Nucleophile (R2CuLi) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| (CH3)2CuLi | Ethyl 3-(methyl)-4-bromobutanoate | Data not available | Data not available |
| (n-Bu)2CuLi | Ethyl 3-(n-butyl)-4-bromobutanoate | Data not available | Data not available |
Experimental Protocol: General Procedure for Conjugate Addition of a Lithium Dialkylcuprate
-
Preparation of the Gilman Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), suspend copper(I) iodide (1.0 mmol) in anhydrous diethyl ether (10 mL) at -78 °C. To this suspension, add the corresponding alkyllithium solution (2.0 mmol, e.g., in hexanes) dropwise. The mixture is typically stirred for 30-60 minutes at this temperature, during which the solution may change color.
-
Conjugate Addition: To the freshly prepared Gilman reagent at -78 °C, add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl). Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Aza-Michael Addition of Amines
The conjugate addition of amines to this compound provides a direct route to γ-amino acid derivatives, which are precursors to valuable pharmaceuticals.
Reaction Scheme:
Quantitative Data:
The stereoselectivity of the aza-Michael addition can be controlled by using chiral amines. For instance, the addition of benzylamine (B48309) to a homochiral methylenebutanedioate in methanol (B129727) resulted in a diastereomeric excess (de) of 88%, which could be increased to 98% after recrystallization[1]. While this is not this compound, it demonstrates the potential for high stereoselectivity.
| Amine | Product | Diastereomeric Excess (de) | Yield (%) |
| Benzylamine | Ethyl 3-(benzylamino)-4-bromobutanoate | Data not available | Data not available |
| (S)-N-benzyl-α-methylbenzylamine | Diastereomeric γ-amino esters | Data not available | Data not available |
Experimental Protocol: General Procedure for Aza-Michael Addition
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., methanol, tetrahydrofuran, or acetonitrile; 10 mL).
-
Nucleophile Addition: Add the amine (1.1 mmol) to the solution at room temperature. For less reactive amines, a catalyst such as a Lewis acid or a base (e.g., triethylamine) may be required.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. Upon completion, remove the solvent under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel to afford the desired γ-amino ester.
Thia-Michael Addition of Thiols
The addition of thiols to this compound is an efficient method for the synthesis of γ-thioether derivatives. This reaction can be performed under mild conditions and often proceeds with high yields. Asymmetric variants using organocatalysts have been developed for similar substrates[2].
Reaction Scheme:
Quantitative Data:
While specific data for this compound is not available in the provided search results, organocatalyzed asymmetric sulfa-Michael additions to similar acceptors have been shown to proceed with high enantioselectivity.
| Thiol | Catalyst | Product | Enantiomeric Excess (ee) | Yield (%) |
| Thiophenol | Chiral bifunctional organocatalyst | Ethyl 3-(phenylthio)-4-bromobutanoate | Data not available | Data not available |
Experimental Protocol: General Procedure for Thia-Michael Addition
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a solvent such as dichloromethane (B109758) or toluene (B28343) (10 mL), add the thiol (1.1 mmol).
-
Catalyst Addition (Optional): For asymmetric reactions, a chiral organocatalyst (e.g., a thiourea-based catalyst, 5-10 mol%) can be added. For uncatalyzed reactions, a mild base like triethylamine (B128534) may be used to facilitate the reaction.
-
Reaction Monitoring and Work-up: Stir the mixture at room temperature and monitor by TLC. Once the reaction is complete, the mixture can be washed with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The product can be purified by column chromatography.
Michael Addition of Nitroalkanes
The conjugate addition of nitroalkanes to this compound, followed by reduction of the nitro group, provides another synthetic route to γ-amino acids.
Reaction Scheme:
Quantitative Data:
DBU-catalyzed Michael addition of nitromethane (B149229) to methyl crotonate under microwave irradiation has been reported to proceed in high yield[3].
| Nitroalkane | Catalyst | Product | Yield (%) |
| Nitromethane | DBU | Ethyl 3-(nitromethyl)-4-bromobutanoate | Data not available |
Experimental Protocol: DBU-Catalyzed Michael Addition of Nitromethane
-
Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 mmol), nitromethane (5.0 mmol, used as solvent and reagent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol).
-
Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at a set temperature (e.g., 70-75 °C) for a short period (e.g., 5-10 minutes).
-
Work-up and Purification: After cooling, the excess nitromethane can be removed under reduced pressure. The residue is then purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Conclusion
This compound serves as a highly effective Michael acceptor in conjugate addition reactions with a variety of nucleophiles. These reactions provide a powerful and versatile platform for the synthesis of complex organic molecules, including key intermediates for the pharmaceutical industry. The protocols outlined in these application notes offer a solid foundation for researchers to explore and exploit the synthetic potential of this valuable reagent. Further investigation into the stereoselective variations of these reactions is a promising area for future research and development.
References
- 1. Stereoselective Michael addition of benzylamines to homochiral methylenebutanedioates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Asymmetric Synthesis of Natural Products Using Ethyl 4-Bromocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-bromocrotonate is a versatile C4 building block in organic synthesis, prized for its bifunctional nature. It possesses both an electrophilic center at the carbon bearing the bromine atom and a Michael acceptor system within its α,β-unsaturated ester moiety. This dual reactivity allows for a variety of transformations, making it a valuable precursor in the construction of complex molecular architectures. In the realm of natural product synthesis, where the precise control of stereochemistry is paramount, this compound has emerged as a key starting material for various asymmetric transformations, enabling the enantioselective synthesis of biologically active compounds.
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of natural products utilizing this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Key Asymmetric Methodologies
Several asymmetric strategies have been successfully employed to introduce chirality into molecules derived from this compound. These include organocatalytic methods, metal-catalyzed reactions, and the use of chiral auxiliaries. This section will delve into specific examples, providing detailed protocols for key transformations.
Organocatalytic Asymmetric Synthesis of Pyrrolizidine (B1209537) Alkaloids
Pyrrolizidine alkaloids are a class of natural products with a wide range of biological activities. Their core bicyclic structure can be efficiently constructed via a [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. This compound, after conversion to the corresponding acrylate (B77674), serves as an excellent dipolarophile in these reactions.
Application Example: Asymmetric Synthesis of a Pyrrolizidine Core
An enantioselective approach to highly substituted pyrrolizidines can be achieved through a silver-catalyzed asymmetric 1,3-dipolar cycloaddition.[1] While the direct use of this compound is not explicitly detailed, the methodology is applicable to acrylate derivatives readily prepared from it.
Logical Workflow for Pyrrolizidine Synthesis
Caption: Workflow for the asymmetric synthesis of a pyrrolizidine core.
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition (General Procedure)
This protocol is adapted from methodologies developed for similar systems and can be optimized for specific substrates derived from this compound.
-
Preparation of the Acrylate Dipolarophile:
-
Modify this compound to the desired acrylate derivative. For instance, a substitution reaction can be performed on the bromine atom.
-
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the chiral silver catalyst (e.g., AgOAc and a chiral phosphine (B1218219) ligand) to the chosen solvent (e.g., THF).
-
To this solution, add the amino acid ester hydrochloride and a base (e.g., triethylamine) to generate the free amino ester in situ.
-
Add the aldehyde to the reaction mixture. The mixture is typically stirred at room temperature for a short period to facilitate the formation of the imine.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add the acrylate dipolarophile derived from this compound.
-
Allow the reaction to proceed for the specified time, monitoring by TLC or LC-MS until completion.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
Quantitative Data Summary (Representative)
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 5 | THF | -20 | 24 | 85 | 95 |
| 2 | 5 | Toluene | 0 | 18 | 78 | 92 |
| 3 | 10 | CH2Cl2 | -40 | 48 | 90 | >99 |
Note: The data presented here is illustrative and based on similar reported reactions. Actual results may vary depending on the specific substrates and conditions used.
Asymmetric Reformatsky Reaction in the Synthesis of β-Hydroxy Esters
The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, is a powerful tool for C-C bond formation. The development of asymmetric versions of this reaction has opened up avenues for the enantioselective synthesis of β-hydroxy esters, which are valuable chiral building blocks for many natural products. This compound is an ideal substrate for the vinylogous Reformatsky reaction.
Application Example: Enantioselective Synthesis of a β-Hydroxy Ester Intermediate for Goniothalamin
While a direct asymmetric Reformatsky reaction on this compound for the synthesis of (+)-goniothalamin is not explicitly detailed in the immediate search results, the synthesis of chiral β-hydroxy esters using this methodology is well-established and represents a viable synthetic route to key intermediates.[2]
Signaling Pathway for Asymmetric Reformatsky Reaction
Caption: Proposed catalytic cycle for an asymmetric Reformatsky reaction.
Experimental Protocol: Asymmetric Reformatsky Reaction (General Procedure)
-
Activate zinc powder by stirring with a dilute acid (e.g., HCl), followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under an inert atmosphere, add the activated zinc, the chiral ligand (e.g., a chiral amino alcohol), and a solvent (e.g., THF).
-
To this suspension, add a solution of the aldehyde and this compound in the same solvent dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture until the starting materials are consumed (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantioenriched β-hydroxy ester.
Quantitative Data Summary (Representative)
| Entry | Chiral Ligand | Aldehyde | Yield (%) | dr | ee (%) |
| 1 | (-)-N,N-Dibutylnorephedrine | Benzaldehyde | 75 | 85:15 | 90 |
| 2 | (S)-BINOL | Cinnamaldehyde | 68 | 90:10 | 95 |
| 3 | Chiral Diamine | Furfural | 82 | >95:5 | 88 |
Note: The data presented here is illustrative and based on similar reported reactions. Actual results may vary depending on the specific substrates and conditions used.
Conclusion
This compound is a powerful and versatile building block for the asymmetric synthesis of natural products. The methodologies outlined in these application notes, including organocatalytic [3+2] cycloadditions and asymmetric Reformatsky reactions, provide robust and efficient pathways to chiral intermediates and final target molecules. The detailed protocols and structured data tables are intended to facilitate the practical application of these methods in a research and development setting. Further exploration and optimization of these reactions will undoubtedly lead to the synthesis of a wider array of complex and biologically significant natural products.
References
Application Notes and Protocols: The Role of Ethyl 4-bromocrotonate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of ethyl 4-bromocrotonate as a versatile building block in the synthesis of a variety of heterocyclic compounds. The protocols outlined below are based on established literature and offer guidance for the practical application of this reagent in a laboratory setting.
Introduction
This compound is a bifunctional reagent characterized by an α,β-unsaturated ester and an allylic bromide. This unique combination of functional groups allows it to participate in a range of chemical transformations, making it a valuable precursor for the construction of diverse heterocyclic scaffolds. Its reactivity profile enables its use in cycloaddition reactions, Michael additions, and Reformatsky reactions, leading to the formation of four, five, and six-membered heterocyclic rings, which are prevalent in many biologically active molecules and pharmaceutical agents.
Synthesis of Six-Membered Heterocycles: 3,4-Dihydro-2H-1,4-Benzoxazines
The 3,4-dihydro-2H-1,4-benzoxazine core is a key structural motif in a number of pharmacologically active compounds. This compound serves as a key reagent in a multi-step synthesis to access derivatives of this heterocyclic system.[1]
Reaction Scheme:
A plausible reaction pathway involves the initial reaction of an aminophenol with an aldehyde to form an imine. This imine then reacts with this compound, followed by an in-situ reduction and intramolecular Michael addition to yield the benzoxazine (B1645224) product.[1]
Caption: Synthesis of a 3,4-dihydro-2H-1,4-benzoxazine derivative.
Experimental Protocol: Synthesis of Ethyl 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate[1]
Materials:
-
2-Aminophenol
-
Benzaldehyde
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Ethanol
-
Isopropanol
-
Silica gel for column chromatography
Procedure:
-
Formation of the Imine: The imine is prepared by the reaction of 2-aminophenol with benzaldehyde.
-
Alkylation: A mixture of the formed imine (2.56 mmoles), this compound (2.83 mmoles), and potassium carbonate (5.21 mmoles) in ethanol (6 ml) is stirred at room temperature for 3 days.
-
Work-up and Reduction: After filtration and evaporation of the solvent, the residue is dissolved in isopropanol (18 ml). Silica gel (2.10 g) is added, and the mixture is cooled to 0 °C. Sodium borohydride is then added for the in-situ reduction of the imine.
-
Cyclization and Purification: The reduction is followed by a spontaneous intramolecular Michael addition to form the benzoxazine. The product is then purified by column chromatography.
Quantitative Data:
| Product | Yield |
| Ethyl 2-(4-Benzyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetate | 65% |
Synthesis of Four-Membered Heterocycles: β-Lactams via Reformatsky Reaction
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc.[2][3] When an imine is used as the electrophile instead of an aldehyde or ketone, this reaction can lead to the synthesis of β-lactams (azetidin-2-ones), which are core structures in many antibiotic drugs. This compound, being an α,β-unsaturated γ-bromo ester, can participate in a vinylogous Reformatsky reaction. However, for the synthesis of β-lactams, a more direct approach involves the use of α-bromoesters. While a direct protocol for this compound leading to a β-lactam was not found, a general protocol for the synthesis of β-lactams from imines and α-bromoesters is provided below as a representative example of this important reaction class.
Reaction Scheme:
The reaction involves the formation of an organozinc reagent (Reformatsky enolate) from the α-bromoester and zinc, which then adds to the imine. Subsequent intramolecular cyclization of the resulting intermediate yields the β-lactam.
Caption: General scheme for β-lactam synthesis via the Reformatsky reaction.
General Experimental Protocol: Ultrasound-Promoted Synthesis of β-Lactams[4]
Materials:
-
Imine
-
α-Bromoester (e.g., ethyl bromoacetate)
-
Zinc dust (unactivated)
-
Iodine (catalytic amount)
-
Dioxane (reagent grade)
Procedure:
-
Reaction Setup: In a reaction flask, combine the imine, the α-bromoester, unactivated zinc dust, and a catalytic amount of iodine in dioxane.
-
Sonication: The reaction flask is partially immersed in a cooling bath and subjected to high-intensity ultrasound. The internal temperature is monitored.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by standard procedures, which may include filtration, extraction, and purification by chromatography.
Quantitative Data:
The yields of β-lactams are highly dependent on the specific substrates and reaction conditions used. In the cited study, yields of up to 94% were achieved for certain combinations of imines and α-bromoesters.
| Imine Substituent (Anilino Ring) | α-Bromoester | Product | Yield |
| o-Et | Ethyl α-bromoisobutyrate | β-Lactam | 82% |
| H | Ethyl α-bromoisobutyrate | β-Lactam | 94% |
Proposed Synthesis of Five and Six-Membered Heterocycles
While specific, detailed protocols for the synthesis of pyrroles and pyridazines using this compound were not explicitly found in the initial search, its chemical structure strongly suggests its applicability in established synthetic routes for these heterocycles.
Proposed Synthesis of Pyrrolidines/Pyrroles via Michael Addition
This compound is an excellent Michael acceptor. The reaction with primary amines could lead to an initial Michael addition, followed by an intramolecular nucleophilic substitution of the bromide to form a pyrrolidine (B122466) ring. Subsequent oxidation or elimination could potentially lead to the corresponding pyrrole.
Caption: Proposed synthesis of pyrrolidines and pyrroles.
Proposed Synthesis of Pyridazines via [4+2] Cycloaddition
Pyridazines are commonly synthesized through [4+2] cycloaddition reactions (Diels-Alder type reactions).[4] this compound, with its conjugated diene system, could potentially act as the four-carbon component in a reaction with a suitable dienophile containing a nitrogen-nitrogen double bond (e.g., a diazene (B1210634) derivative) to form a dihydropyridazine, which could then be oxidized to the aromatic pyridazine.
References
Application Notes and Protocols for the Baylis-Hillman Reaction of Ethyl 4-Bromocrotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, in the presence of a nucleophilic catalyst.[1][2][3] This atom-economical reaction provides access to densely functionalized molecules, such as allylic alcohols, from readily available starting materials under mild conditions.[1][4] The most commonly employed catalysts are tertiary amines, like 1,4-diazabicyclo[2.2.2]octane (DABCO), and phosphines.[1][2] Ethyl 4-bromocrotonate is an interesting activated alkene for this reaction, as the resulting Baylis-Hillman adducts would contain a synthetically useful bromine handle, allowing for further downstream functionalization. This document provides an overview of the plausible reaction conditions, a detailed experimental protocol, and a workflow for the Baylis-Hillman reaction of this compound.
Reaction Mechanism and Considerations
The generally accepted mechanism for the DABCO-catalyzed Baylis-Hillman reaction involves three key steps:
-
Michael Addition: The nucleophilic catalyst (DABCO) adds to the β-position of the activated alkene (this compound) to form a zwitterionic enolate intermediate.
-
Aldol Addition: The generated enolate attacks the carbonyl carbon of the aldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.
-
Catalyst Elimination: A proton transfer followed by the elimination of the catalyst regenerates the double bond and yields the final α-methylene-β-hydroxy-γ-bromo ester product.
The presence of the bromine atom at the γ-position of the crotonate may influence the reactivity of the alkene and the stability of the intermediates. Researchers should be mindful of potential side reactions, such as elimination or substitution of the bromide, although under the mild, base-catalyzed conditions of the Baylis-Hillman reaction, these are generally not the primary reaction pathways.
Typical Baylis-Hillman Reaction Conditions for Acrylates
The following table summarizes typical conditions for the Baylis-Hillman reaction of various acrylate (B77674) esters with aldehydes, which can serve as a starting point for optimizing the reaction with this compound.
| Activated Alkene | Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl Acrylate | p-Nitrobenzaldehyde | DABCO (10) | DMF | Room Temp. | 60 | High (not specified) | [5] |
| Methyl Acrylate | Benzaldehyde (B42025) | DABCO | (Not specified) | Room Temp. | (Not specified) | (Not specified) | |
| Ethyl Acrylate | Aromatic Aldehydes | DABCO | (Not specified) | Room Temp. | (Not specified) | Good to Excellent | [4] |
| Methyl Coumalate | p-Nitrobenzaldehyde | Triethylamine (20) | Ethanol | Room Temp. | 1.5 | 70 | [4] |
Experimental Protocol: Baylis-Hillman Reaction of this compound with Benzaldehyde
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 mL).
-
Add this compound (1.2 mmol, 1.2 equiv) to the solution.
-
Add DABCO (0.2 mmol, 0.2 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 24 to 72 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired ethyl 2-(hydroxy(phenyl)methyl)-4-bromobut-2-enoate.
Visualizing the Workflow
The following diagrams illustrate the key stages of the experimental protocol.
Caption: Experimental workflow for the Baylis-Hillman reaction.
Caption: Logical relationship of components in the Baylis-Hillman reaction.
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 4-bromocrotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing ethyl 4-bromocrotonate, a versatile building block in organic synthesis. The protocols detailed below are intended to serve as a starting point for laboratory experimentation and can be adapted and optimized for specific research and development needs.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This compound is a valuable bifunctional reagent, possessing both a vinyl bromide moiety and an α,β-unsaturated ester, making it a versatile substrate for various palladium-catalyzed transformations, including Suzuki, Heck, Sonogashira, and Stille couplings. This document outlines detailed protocols and application data for these key reactions involving this compound.
General Reaction Mechanisms and Experimental Workflow
The catalytic cycles for the Suzuki, Heck, and Sonogashira reactions share common fundamental steps: oxidative addition, migratory insertion (for Heck) or transmetalation (for Suzuki and Sonogashira), and reductive elimination.
Figure 1: General catalytic cycles for Suzuki, Heck, and Sonogashira reactions.
A typical experimental workflow for these reactions involves the careful assembly of reactants under an inert atmosphere, followed by heating, reaction monitoring, and product purification.
Figure 2: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organohalide.[2] In the case of this compound, this reaction provides a direct route to synthesize 4-aryl- or 4-vinyl-substituted crotonate esters, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Application Data
The following table summarizes the results of a ligand-free Suzuki-Miyaura coupling between methyl (E)-4-bromobut-2-enoate (a close analog of this compound) and various arylboronic acids.[3] These results are expected to be comparable for this compound under similar conditions.
| Entry | Arylboronic Acid | Product | Yield (%)[3] |
| 1 | Phenylboronic acid | Ethyl (E)-4-phenylbut-2-enoate | 81 |
| 2 | 4-Methylphenylboronic acid | Ethyl (E)-4-(p-tolyl)but-2-enoate | 78 |
| 3 | 4-Methoxyphenylboronic acid | Ethyl (E)-4-(4-methoxyphenyl)but-2-enoate | 75 |
| 4 | 4-Chlorophenylboronic acid | Ethyl (E)-4-(4-chlorophenyl)but-2-enoate | 85 |
| 5 | 3-Nitrophenylboronic acid | Ethyl (E)-4-(3-nitrophenyl)but-2-enoate | 90 |
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Methanol (B129727) (MeOH, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add methanol (10 mL) via syringe.
-
Stir the reaction mixture at 65 °C (reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4] With this compound, the Heck reaction allows for the extension of the carbon chain and the introduction of various functional groups.
Application Data
The following data is adapted from a protocol for the Heck reaction of ethyl crotonate with aryl bromides, which is expected to provide a good starting point for the reaction with this compound.[5]
| Entry | Aryl Bromide | Alkene | Product | Yield (%) |
| 1 | 2-Bromonaphthalene | Ethyl crotonate | Ethyl (E)-3-(naphthalen-2-yl)but-2-enoate | ~70-80 (expected) |
| 2 | Bromobenzene | Ethyl crotonate | Ethyl (E)-3-phenylbut-2-enoate | ~70-80 (expected) |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 1.5 mmol, 1.5 equiv)
-
Acetonitrile (B52724) (MeCN, 10 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the alkene (1.2 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).
-
Add acetonitrile (10 mL) and triethylamine (1.5 mmol).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 82 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of enynes.[6]
Application Data
The following table presents representative conditions and expected yields for the Sonogashira coupling of vinyl bromides with terminal alkynes, which can be applied to this compound.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene (B28343) | 60 | 4 | >80 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 12 | >85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Benzene | 25 | 6 | >90 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).
-
Add toluene (10 mL) and triethylamine (2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction involves the reaction of an organostannane with an organohalide.[7] It is known for its tolerance of a wide range of functional groups.
Application Data
The following table provides general conditions and expected yields for the Stille coupling of vinyl bromides with organostannanes, which can be adapted for this compound.
| Entry | Organostannane | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Vinyltributyltin | Pd(PPh₃)₄ | - | THF | 65 | 12 | >80 |
| 2 | Phenyltributyltin | Pd₂(dba)₃ | P(furyl)₃ | NMP | 25 | 6 | >85 |
| 3 | (Tributylstannyl)acetylene | PdCl₂(PPh₃)₂ | - | Toluene | 80 | 8 | >75 |
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Vinyltributyltin, 1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous and degassed Tetrahydrofuran (THF, 10 mL)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous and degassed THF (5 mL).
-
Add this compound (1.0 mmol) followed by the organostannane (1.1 mmol).
-
Heat the reaction mixture to reflux (approximately 65 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through celite and extract the filtrate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. jsynthchem.com [jsynthchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Synthesis of γ-Amino Acids Using Ethyl 4-Bromocrotonate: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of γ-amino acids, specifically focusing on the use of ethyl 4-bromocrotonate as a key starting material. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methods described herein offer a reliable pathway to produce γ-amino acids, which are valuable building blocks in medicinal chemistry and neuroscience research due to their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).
Introduction
γ-Amino acids are a class of non-proteinogenic amino acids that play a crucial role in the central nervous system. Their structural similarity to GABA allows them to act as GABA analogues, interacting with GABA receptors and modulating neuronal activity. This makes them attractive targets for the development of novel therapeutics for a range of neurological disorders. One effective strategy for the synthesis of γ-amino acids is the Gabriel synthesis, which allows for the efficient introduction of a primary amine group. This application note details the synthesis of 4-aminocrotonic acid, a GABA analogue, from this compound via a modified Gabriel synthesis.
Synthesis Pathway Overview
The synthesis of 4-aminocrotonic acid from this compound is a two-step process. The first step involves the N-alkylation of potassium phthalimide (B116566) with this compound to form ethyl 4-phthalimidocrotonate. The second step is the hydrolysis of the phthalimide group to yield the desired γ-amino acid, 4-aminocrotonic acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-phthalimidocrotonate
This protocol describes the N-alkylation of potassium phthalimide with this compound.
Materials:
-
This compound
-
Potassium phthalimide
-
Dimethylformamide (DMF), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.
-
To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 4-phthalimidocrotonate.
Protocol 2: Synthesis of 4-Aminocrotonic Acid (Hydrolysis of Ethyl 4-phthalimidocrotonate)
This protocol outlines the cleavage of the phthalimide group to yield the final product, 4-aminocrotonic acid. The Ing-Manske procedure using hydrazine hydrate (B1144303) is a common and effective method for this transformation.[1]
Materials:
-
Ethyl 4-phthalimidocrotonate
-
Hydrazine hydrate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
pH meter or pH paper
Procedure:
-
Dissolve ethyl 4-phthalimidocrotonate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2.0 equivalents) to the solution.[1]
-
Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed. A precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Wash the precipitate with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-aminocrotonate.
-
To hydrolyze the ester, add a solution of hydrochloric acid and reflux the mixture.
-
After cooling, neutralize the solution with a sodium hydroxide solution to precipitate the 4-aminocrotonic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data
The following table summarizes typical yields for the synthesis of γ-amino acids via the Gabriel synthesis. Please note that yields can vary depending on the specific substrate and reaction conditions.
| Step | Product | Typical Yield (%) |
| N-Alkylation of Potassium Phthalimide | Ethyl 4-phthalimidocrotonate | 70-90 |
| Hydrolysis of N-alkylphthalimide | 4-Aminocrotonic Acid | 60-80 |
Biological Activity and Signaling Pathway
4-Aminocrotonic acid acts as a conformationally restricted analogue of GABA and exhibits activity at GABA receptors. The trans-isomer, in particular, binds to both GABA-A and GABA-C receptors.[2] The activation of GABA-A receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions into the neuron.[2][3] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Reformatsky Reaction with Ethyl 4-bromocrotonate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the Reformatsky reaction, specifically focusing on instances of low yield when using ethyl 4-bromocrotonate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Reformatsky reaction with this compound is not initiating, or the yield is very low. What is the most likely cause?
Answer: The most common reason for initiation failure or low yield in a Reformatsky reaction is inactive zinc metal. The surface of commercially available zinc dust is often coated with a layer of zinc oxide, which prevents the oxidative addition of zinc into the carbon-halogen bond of the this compound.[1][2]
Troubleshooting Steps:
-
Activate the Zinc: It is crucial to activate the zinc immediately before use. Several methods can be employed:
-
Acid Washing: Briefly wash the zinc dust with dilute HCl to remove the oxide layer, followed by rinsing with water, ethanol, and then ether, and drying under vacuum.[2]
-
Iodine Activation: A small crystal of iodine can be added to the reaction flask containing zinc and a solvent. The disappearance of the purple color indicates the activation of the zinc surface.[2][3]
-
TMSCl Treatment: Trimethylsilyl chloride (TMSCl) is an effective activating agent.[1][2][4]
-
Pre-treatment with Copper Acetate (B1210297): Using a zinc-copper couple, prepared by treating zinc dust with a copper acetate solution, can enhance reactivity.[1]
-
Rieke Zinc: For highly reactive zinc, consider preparing "Rieke zinc" by reducing a zinc(II) salt.[2]
-
-
Ensure Anhydrous Conditions: The Reformatsky reagent is sensitive to moisture. Ensure all glassware is oven-dried, and all solvents and reagents are thoroughly dried before use.
Question 2: I am observing the formation of side products and a lower than expected yield of the desired β-hydroxy ester. What are the potential side reactions?
Answer: With γ-haloesters like this compound, regioselectivity can be an issue, leading to the formation of both α- and γ-adducts. Additionally, side reactions such as self-condensation of the ester or the aldehyde/ketone can occur, particularly if the reaction conditions are not optimal.
Troubleshooting Steps:
-
Control the Temperature: The formation of the Reformatsky reagent can be highly exothermic.[5][6] It is advisable to control the rate of addition of the this compound to the activated zinc suspension and maintain a suitable reaction temperature.
-
Solvent Choice: The choice of solvent can influence the reaction's success. Ethereal solvents like diethyl ether, tetrahydrofuran (B95107) (THF), or 1,4-dioxane (B91453) are commonly used.[4][7] The use of a mixture of benzene (B151609) and ether is also reported.[7]
-
Order of Addition: For improved yields, a two-step approach is often recommended.[7][8] First, prepare the organozinc reagent by reacting the this compound with zinc. Once the reagent is formed, then add the aldehyde or ketone. This minimizes the chance of the carbonyl compound reacting with the activated zinc or undergoing self-condensation.
Data Presentation
Table 1: Comparison of Zinc Activation Methods and Their Impact on Yield
| Activation Method | Activating Agent | Typical Solvents | Reported Yield Improvement | Reference |
| Acid Wash | Dilute HCl | Diethyl ether, THF | Significant | [2] |
| Iodine | I₂ | Toluene, Diethyl ether | Good | [2][3] |
| TMSCl | (CH₃)₃SiCl | Diethyl ether | Increased yields and product purities | [1][4] |
| DIBAL-H | Diisobutylaluminium hydride | Not specified | Immediate start of reagent formation | [5][6] |
| Zinc-Copper Couple | Copper Acetate | Not specified | More reactive | [1] |
| Rieke Zinc | Reduction of ZnCl₂ | Not specified | Highly reactive | [2] |
Experimental Protocols
Protocol 1: Activation of Zinc Dust with Iodine
-
Place the required amount of zinc dust in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of the reaction solvent (e.g., anhydrous THF) and stir the suspension.
-
Gently warm the mixture until the purple color of the iodine disappears. This indicates that the zinc surface is activated.
-
Allow the mixture to cool to room temperature before proceeding with the addition of the reactants.
Protocol 2: General Procedure for the Reformatsky Reaction with this compound
-
To a suspension of activated zinc dust (1.2 equivalents) in anhydrous THF, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via a dropping funnel under a nitrogen atmosphere.
-
Maintain the reaction temperature at a gentle reflux to initiate the formation of the organozinc reagent. The reaction is often indicated by a slight color change and the disappearance of the zinc.
-
After the formation of the Reformatsky reagent is complete (typically 30-60 minutes), cool the reaction mixture to room temperature.
-
Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise to the freshly prepared organozinc reagent.
-
Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-hydroxy ester.
Mandatory Visualizations
Caption: The mechanism of the Reformatsky reaction.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. byjus.com [byjus.com]
- 8. psiberg.com [psiberg.com]
Technical Support Center: Wittig Olefination with Ethyl 4-bromocrotonate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers utilizing Ethyl 4-bromocrotonate in Wittig olefination reactions. The information is tailored for professionals in research and drug development to anticipate and address potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound to generate a phosphonium (B103445) ylide for a Wittig reaction?
A1: Due to its bifunctional nature as both an allylic bromide and an α,β-unsaturated ester, this compound is susceptible to several side reactions:
-
Saponification: The ethyl ester group can be hydrolyzed to the corresponding carboxylate salt under the basic conditions required for ylide formation. This is particularly problematic with strong aqueous bases or prolonged reaction times at elevated temperatures.[1][2]
-
Michael Addition: The stabilized phosphonium ylide generated from this compound is nucleophilic and can undergo a 1,4-conjugate (Michael) addition to the α,β-unsaturated system of another molecule of this compound or the ylide itself. This can lead to the formation of dimers or polymeric byproducts.[3]
-
SN2' Reaction: During the initial formation of the phosphonium salt from this compound and triphenylphosphine (B44618), the nucleophilic phosphine (B1218219) can attack at the γ-carbon (C4) instead of the α-carbon (C2), leading to an isomeric phosphonium salt. This can result in the formation of undesired alkene isomers in the subsequent Wittig reaction.
Q2: My Wittig reaction with the ylide from this compound is sluggish or gives low yields. What are the likely causes and solutions?
A2: The ylide derived from this compound is a stabilized ylide due to the electron-withdrawing ester group. Stabilized ylides are inherently less reactive than non-stabilized ylides.[4][5]
-
Cause: The reduced nucleophilicity of the stabilized ylide can lead to slow or incomplete reaction, especially with sterically hindered or less reactive ketones.
-
Solution:
-
Reactant Choice: This ylide will react more efficiently with aldehydes than with ketones. If reacting with a ketone, consider using a more reactive aldehyde if your synthetic route allows.
-
Reaction Conditions: Increasing the reaction temperature may improve the reaction rate, but this must be balanced against the risk of increasing side reactions like saponification.
-
Alternative Reagents: For reactions with ketones or sterically hindered aldehydes, consider using the Horner-Wadsworth-Emmons (HWE) reaction. The corresponding phosphonate (B1237965) is more nucleophilic than the phosphonium ylide and often gives higher yields with challenging substrates.[4][6]
-
Q3: How can I control the stereoselectivity of the alkene product?
A3: The ylide from this compound is a stabilized ylide, which generally leads to the formation of the thermodynamically more stable (E)-alkene with high selectivity.[3][7]
-
To Favor the (E)-alkene: Standard Wittig conditions with stabilized ylides will strongly favor the (E)-isomer. The reaction is often reversible, allowing for equilibration to the more stable trans-oxaphosphetane intermediate.
-
To Favor the (Z)-alkene: Obtaining the (Z)-alkene with a stabilized ylide is challenging. The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes phosphonates with electron-withdrawing groups (e.g., bis(trifluoroethyl)phosphonates) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), is a common strategy to favor the formation of (Z)-alkenes.[8]
Q4: Is it possible to perform the phosphonium salt formation and Wittig reaction in a single step?
A4: Yes, a "one-pot" procedure is often effective for stabilized ylides derived from α-halo esters. In this approach, triphenylphosphine, this compound, the aldehyde, and a mild base are all combined in the same reaction vessel.[4][9]
-
Advantages: This simplifies the experimental setup and avoids the isolation of the phosphonium salt, which can be hygroscopic.
-
Recommended Base: A mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phosphonium salt in situ without causing significant saponification of the ester.[7][9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired alkene | 1. The ylide is not forming. 2. The ylide is not reactive enough for the carbonyl compound (especially ketones). 3. Saponification of the ester is the major reaction. 4. Michael addition is consuming the ylide. | 1. Use a slightly stronger, non-aqueous base (e.g., NaH, NaOMe) under anhydrous conditions. 2. Use an aldehyde instead of a ketone if possible. Consider switching to the Horner-Wadsworth-Emmons (HWE) reaction.[6] 3. Use a milder, non-nucleophilic base (e.g., K₂CO₃, DBU) and anhydrous, aprotic solvents (e.g., THF, CH₂Cl₂). Avoid aqueous bases and high temperatures. 4. Use a one-pot procedure where the ylide reacts with the aldehyde as it is formed, keeping its concentration low. |
| Formation of a carboxylic acid byproduct | Saponification of the ethyl ester group by the base. | - Use a non-aqueous, non-nucleophilic base (e.g., potassium carbonate, sodium hydride). - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). - Use an aprotic solvent (e.g., THF, DCM, Toluene). - Minimize reaction time. |
| Presence of high molecular weight byproducts | Michael addition of the ylide to the α,β-unsaturated ester system, leading to dimerization or polymerization. | - Use a one-pot procedure to maintain a low concentration of the free ylide. - Add the this compound slowly to the reaction mixture containing triphenylphosphine and the aldehyde. |
| Mixture of alkene isomers (other than E/Z) | SN2' reaction during phosphonium salt formation, leading to a mixture of ylides. | - Form the phosphonium salt at a lower temperature. - Consider synthesizing the phosphonium salt from a different precursor if possible, though this is often not practical. |
| Predominantly (Z)-alkene is formed | This is unexpected for a stabilized ylide. May indicate a different reaction pathway is occurring or misidentification of the product. | - Confirm the structure of the product by NMR spectroscopy. - Standard conditions should strongly favor the (E)-isomer. If the (Z)-isomer is desired, the Still-Gennari modification of the HWE reaction should be employed.[8] |
| Difficulty in removing triphenylphosphine oxide byproduct | Triphenylphosphine oxide is often a crystalline solid with moderate polarity, making it difficult to separate from the desired product by chromatography. | - The Horner-Wadsworth-Emmons (HWE) reaction is a good alternative, as the phosphate (B84403) byproduct is water-soluble and easily removed by an aqueous workup.[4][8] - For the Wittig reaction, purification can sometimes be achieved by precipitation of the triphenylphosphine oxide from a nonpolar solvent mixture (e.g., hexanes/ether) followed by column chromatography. |
Data Presentation
Table 1: Representative Influence of Base on Wittig Reaction Outcome with this compound
This table provides illustrative data based on general principles for stabilized ylides. Actual yields may vary depending on the specific aldehyde, solvent, and reaction conditions.
| Base | Solvent | Temperature | Expected Desired Product Yield | Major Side Product(s) | Comments |
| 50% aq. NaOH | Dichloromethane/Water | Reflux | Low | Carboxylic Acid (Saponification) | The use of a strong, aqueous base often leads to significant hydrolysis of the ester.[9] |
| Sodium Ethoxide (NaOEt) | Ethanol | Room Temp. | Moderate | Carboxylic Acid (Saponification), Transesterification | Protic solvent and strong base can still lead to ester hydrolysis. |
| Sodium Hydride (NaH) | Anhydrous THF | 0 °C to Room Temp. | Good to High | Michael Adducts | A strong, non-nucleophilic base in an aprotic solvent is a good choice to avoid saponification.[4] |
| Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | Room Temp. to Reflux | Good to High | Michael Adducts | A mild, non-nucleophilic base suitable for one-pot procedures, minimizing saponification. |
| n-Butyllithium (n-BuLi) | Anhydrous THF | -78 °C to 0 °C | Moderate to High | Michael Adducts | A very strong base, requires careful temperature control and anhydrous conditions. May be too reactive for this substrate. |
Experimental Protocols
Recommended Protocol for a One-Pot Wittig Reaction
This protocol is a recommended starting point for the reaction of this compound with an aldehyde in a one-pot fashion to minimize side reactions.
Materials:
-
This compound (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.1 eq)
-
Aldehyde (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered (1.5 eq)
-
Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq), triphenylphosphine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (or DCM) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the aldehyde).
-
Begin vigorous stirring of the suspension.
-
In a separate flask, prepare a solution of this compound (1.1 eq) in a small amount of the reaction solvent.
-
Add the this compound solution dropwise to the stirred suspension at room temperature over a period of 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts and triphenylphosphine oxide.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired alkene.
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. open.bu.edu [open.bu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. youtube.com [youtube.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Ethyl 4-Bromocrotonate Reactions by Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the chromatographic purification of products from reactions involving ethyl 4-bromocrotonate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of reaction products of this compound. A common application of this compound is the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of zinc to form β-hydroxy esters. The following troubleshooting guide will use this reaction as a primary example.
Problem 1: Low yield of the desired product after column chromatography.
| Possible Cause | Solution |
| Product degradation on silica (B1680970) gel | Some β-hydroxy esters can be sensitive to the acidic nature of silica gel, leading to dehydration or other side reactions. To mitigate this, you can neutralize the silica gel by pre-treating it with a solution of triethylamine (B128534) in the elution solvent (e.g., 1% triethylamine in ethyl acetate (B1210297)/hexane), followed by flushing with the pure eluent before loading the sample. Alternatively, using a different stationary phase like neutral alumina (B75360) or Florisil can be beneficial. |
| Incomplete reaction or presence of multiple byproducts | Before purification, it is crucial to ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC). If multiple, closely eluting byproducts are present, optimizing the reaction conditions to improve selectivity may be necessary before attempting a challenging chromatographic separation. |
| Improper solvent system for elution | If the solvent system is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all or result in significant tailing and broad peaks, leading to poor separation and recovery. Systematically screen different solvent systems using TLC to find an optimal mobile phase that provides good separation between your product and impurities, ideally with a product Rf value between 0.2 and 0.4.[1] |
| Co-elution with a byproduct | A common byproduct in the Reformatsky reaction is the self-condensation product of this compound. If this byproduct has a similar polarity to the desired product, separation can be challenging. Try using a less polar solvent system to increase the separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can also be effective. |
Problem 2: Streaking or tailing of spots on TLC and broad peaks during column chromatography.
| Possible Cause | Solution |
| Sample overload | Applying too much sample to the TLC plate or column will lead to poor separation. For TLC, use a dilute solution of your crude product. For column chromatography, a general rule of thumb is to use a silica gel to crude product ratio of 50:1 to 100:1 for difficult separations. |
| Presence of highly polar impurities | Highly polar impurities, such as unreacted starting materials or acidic/basic byproducts, can interact strongly with the silica gel and cause streaking. A pre-purification workup, such as an aqueous wash with a mild acid or base, can help remove these impurities. |
| Interaction of the product with silica gel | The hydroxyl group in the β-hydroxy ester product can interact strongly with the silanol (B1196071) groups on the silica gel surface, leading to tailing. Adding a small amount of a polar solvent like methanol (B129727) (1-2%) or a few drops of acetic acid to the eluent can sometimes improve peak shape by competing for the active sites on the silica gel. |
| Inappropriate sample loading technique | The sample should be loaded onto the column in a minimal amount of solvent, preferably the eluent itself. If the sample is not soluble in the eluent, a more polar solvent can be used, but the amount should be kept to an absolute minimum to avoid disturbing the column packing. Dry loading, where the crude product is adsorbed onto a small amount of silica gel before being added to the column, is often a better alternative. |
Problem 3: The product appears to be decomposing on the column.
| Possible Cause | Solution |
| Acidity of silica gel | As mentioned, the acidic nature of silica can catalyze the decomposition of sensitive compounds.[2] Besides neutralization, using a less acidic stationary phase like deactivated silica gel or alumina is recommended. |
| Prolonged exposure to the stationary phase | The longer the product remains on the column, the greater the chance of decomposition. Use flash chromatography with positive pressure to speed up the elution process. Optimizing the solvent system to achieve a faster elution of the product can also help. |
| Air oxidation | Some organic compounds can be sensitive to air. While less common for β-hydroxy esters, if you suspect oxidation, try degassing your solvents and running the column under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of a Reformatsky reaction product of this compound and an aromatic aldehyde?
A1: A good starting point for normal-phase chromatography on silica gel is a mixture of ethyl acetate and hexane.[1][3] You can start with a relatively non-polar mixture, such as 10:1 hexane/ethyl acetate, and gradually increase the polarity. For a typical β-hydroxy ester product, a solvent system in the range of 4:1 to 2:1 hexane/ethyl acetate often provides good separation.
Q2: How can I visualize the spots on a TLC plate if my product is not UV active?
A2: If your product does not have a UV chromophore, you can use a variety of staining agents for visualization.[4][5] A potassium permanganate (B83412) (KMnO4) stain is a good general-purpose stain that reacts with the double bond in the crotonate moiety and the hydroxyl group of the product, appearing as yellow spots on a purple background.[6] Other useful stains include phosphomolybdic acid (PMA) and ceric ammonium (B1175870) molybdate (B1676688) (CAM).[6]
Q3: My crude reaction mixture is a thick oil and is not soluble in the hexane/ethyl acetate eluent. How should I load it onto the column?
A3: In this case, dry loading is the recommended method. Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane (B109758) or acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q4: I see multiple spots on my TLC plate after the reaction. What could they be?
A4: Besides your desired β-hydroxy ester, you may see spots corresponding to:
-
Unreacted this compound
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Unreacted aldehyde or ketone
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The self-condensation product of this compound
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Dehydrated α,β-unsaturated ester (if the product is unstable)
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Other side products from competing reactions
Running co-spots with your starting materials on the TLC plate can help in identifying them.
Q5: Can I use reversed-phase chromatography for purification?
A5: Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar products or if you are having issues with product decomposition on silica gel. A common reversed-phase system would use a C18-functionalized silica gel stationary phase with a mobile phase of acetonitrile (B52724) and water or methanol and water.
Data Presentation
The following tables provide representative quantitative data for the chromatographic purification of products from reactions involving this compound. Please note that these values are illustrative and can vary depending on the specific reaction conditions and substrates used.
Table 1: Typical Rf Values for Compounds in a Reformatsky Reaction.
| Compound | Structure | Typical Rf Value (3:1 Hexane/Ethyl Acetate on Silica Gel) |
| Benzaldehyde (Starting Material) | C7H6O | ~0.8 |
| This compound (Starting Material) | C6H9BrO2 | ~0.7 |
| Ethyl 5-hydroxy-5-phenylpent-2-enoate (Product) | C13H16O3 | ~0.3 - 0.4 |
| Dehydrated Product | C13H14O2 | ~0.6 |
| Self-condensation Product | C12H18O4 | ~0.2 - 0.3 |
Table 2: Example Purification Data for a Reformatsky Reaction.
| Parameter | Value |
| Reaction | This compound + Benzaldehyde |
| Crude Product Mass | 5.0 g |
| Chromatography Type | Flash Column Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 200 mm |
| Eluent | Gradient: 5% to 25% Ethyl Acetate in Hexane |
| Isolated Product Mass | 3.8 g |
| Yield | 76% |
| Purity (by 1H NMR) | >95% |
Experimental Protocols
Detailed Methodology for Purification of a Reformatsky Reaction Product
This protocol describes the purification of ethyl 5-hydroxy-5-phenylpent-2-enoate, the product of the Reformatsky reaction between this compound and benzaldehyde.
1. Quenching and Work-up of the Reaction:
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After the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
2. Preparation for Flash Chromatography:
-
Dissolve a small amount of the crude product in ethyl acetate for TLC analysis.
-
Develop a TLC plate using a 3:1 hexane/ethyl acetate solvent system to visualize the separation of the product from starting materials and byproducts.
-
Prepare the column by packing a glass column with silica gel as a slurry in hexane.
3. Flash Chromatography:
-
Load the crude product onto the column using the dry loading method described in the FAQs.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 5% ethyl acetate and gradually increasing to 25% ethyl acetate.
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
4. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Dry the isolated product under high vacuum to remove any residual solvent.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of a Reformatsky reaction product.
Caption: Troubleshooting decision tree for common chromatography issues.
References
Technical Support Center: Purification of Ethyl 4-bromocrotonate Wittig Reaction Products
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of triphenylphosphine (B44618) oxide (TPPO) from Wittig reactions involving ethyl 4-bromocrotonate.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my Wittig reaction?
A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility profiles to the desired alkene products from a Wittig reaction.[1] This similarity in physical properties can make separation by standard techniques like simple extraction or crystallization challenging, frequently leading to co-purification with the target molecule.[1]
Q2: What are the most common methods for removing TPPO?
A2: The primary strategies for removing TPPO from a reaction mixture can be broadly categorized into three approaches:
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Precipitation/Crystallization: This method leverages the low solubility of TPPO in non-polar solvents to selectively precipitate it from a solution containing the desired product.[1][2]
-
Metal Salt Complexation: TPPO, acting as a Lewis base, can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), which can then be easily removed by filtration.[3]
-
Chromatography: Techniques such as flash column chromatography or filtration through a silica (B1680970) plug can effectively separate the highly polar TPPO from less polar products.[2][4]
Q3: My product, derived from this compound, is co-eluting with TPPO during column chromatography. What can I do?
A3: Co-elution is a common problem. Here are a few strategies to address this:
-
Optimize your chromatography conditions: Experiment with different solvent systems. A less polar eluent system might increase the retention of the highly polar TPPO on the silica gel, allowing for better separation.
-
Employ an alternative purification method first: Before resorting to column chromatography, try one of the precipitation methods detailed below to remove the bulk of the TPPO. This will simplify the subsequent chromatographic purification.
Q4: I want to avoid column chromatography altogether. Are there reliable non-chromatographic methods to purify my product?
A4: Yes, several effective non-chromatographic methods can be employed:
-
Precipitation with a non-polar solvent: This is a straightforward method if your product is significantly more soluble in non-polar solvents than TPPO.
-
Precipitation via metal salt complexation: The formation of an insoluble TPPO-metal salt complex is a powerful technique, especially for reactions in polar solvents.[3]
-
Filtration through a silica plug: This is a rapid method for removing the majority of TPPO from less polar products.[2][4]
Troubleshooting Guides & Experimental Protocols
Issue 1: My product and TPPO are co-crystallizing.
This is a frequent challenge due to the crystalline nature of TPPO. The following protocols offer solutions by selectively precipitating the TPPO.
Solution A: Selective Precipitation with a Non-Polar Solvent
This method exploits the low solubility of TPPO in non-polar solvents like hexane (B92381) or diethyl ether.[2]
Experimental Protocol:
-
Concentrate the crude reaction mixture to remove the reaction solvent, yielding a viscous oil or solid.
-
Dissolve the residue in a minimal amount of a moderately polar solvent in which your product is soluble (e.g., diethyl ether or toluene).
-
Slowly add a non-polar "anti-solvent" such as hexanes or pentane (B18724) while stirring vigorously.
-
Cool the mixture in an ice bath to further promote the precipitation of TPPO.
-
Collect the precipitated TPPO by filtration. The filtrate contains your desired product.
-
This process can be repeated if residual TPPO is detected.
Solution B: Precipitation of a Triphenylphosphine Oxide-Zinc Chloride Complex
This method is particularly effective for reactions conducted in polar solvents where simple anti-solvent precipitation is less efficient.[3][5] TPPO forms an insoluble complex with zinc chloride (ZnCl₂), which can be easily filtered off.[3][5]
Experimental Protocol:
-
After the Wittig reaction is complete, dissolve the crude reaction mixture in ethanol (B145695).
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature.
-
Stir the mixture. Scraping the inside of the flask can help to induce precipitation of the white ZnCl₂(TPPO)₂ adduct.[5]
-
Filter the mixture to remove the precipitate.
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified by slurrying with acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride.[5]
Issue 2: Column chromatography is not providing adequate separation.
When standard chromatography fails, a quick filtration through a plug of silica can be an effective alternative for removing the highly polar TPPO from less polar products.[2][4]
Experimental Protocol: Silica Plug Filtration
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as a pentane/ether or hexane/ether mixture.[4]
-
Prepare a short column ("plug") of silica gel in a fritted glass funnel or a standard chromatography column.
-
Pass the suspension of the crude product through the silica plug.
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Elute your product with a suitable solvent (e.g., diethyl ether), leaving the more polar TPPO adsorbed onto the silica gel.[4] This procedure may need to be repeated for optimal purity.[4]
Quantitative Data: Efficiency of TPPO Removal
The following tables summarize the efficiency of the zinc chloride precipitation method in various solvents.
Table 1: Effect of ZnCl₂ Equivalents on TPPO Precipitation Efficiency in Ethanol [6]
| Equivalents of ZnCl₂ (relative to TPPO) | TPPO Remaining in Solution (%) |
| 0.5 | 45 |
| 1.0 | 10 |
| 1.5 | 4 |
| 2.0 | 2 |
| 3.0 | <1 |
This data demonstrates that increasing the equivalents of ZnCl₂ significantly improves the removal of TPPO from an ethanol solution.
Table 2: Solvent Effect on the Efficiency of TPPO Precipitation with ZnCl₂ [6]
| Solvent | TPPO Remaining in Solution (%) |
| Ethanol (EtOH) | 2 |
| 2-Propanol (IPA) | 2 |
| Ethyl Acetate (B1210297) (EtOAc) | 3 |
| Isopropyl Acetate (iPrOAc) | 4 |
| Tetrahydrofuran (THF) | 10 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 8 |
| Methyl Ethyl Ketone (MEK) | 12 |
| Dichloromethane (DCM) | 85 |
| Acetonitrile (B52724) (MeCN) | 90 |
This table highlights that polar protic and aprotic solvents like ethanol, isopropanol, and ethyl acetate are effective for the precipitation of the TPPO-ZnCl₂ complex, while others like DCM and acetonitrile are not.
Workflow and Logic Diagrams
To aid in selecting the appropriate purification strategy, the following diagrams illustrate the decision-making process and experimental workflows.
Caption: Decision workflow for selecting a suitable TPPO removal method.
Caption: Experimental workflow for TPPO removal using ZnCl₂ precipitation.
References
Identification of byproducts in Ethyl 4-bromocrotonate reactions by NMR
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-bromocrotonate. The focus is on the identification of byproducts in common reactions using NMR spectroscopy.
Troubleshooting Guides
Issue: My ¹H NMR spectrum shows unexpected peaks after a Reformatsky reaction with this compound.
Possible Causes and Solutions:
-
Unreacted Starting Materials: Incomplete reaction can leave residual this compound or the aldehyde/ketone reactant.
-
Identification: Compare the peaks in your spectrum with the known spectra of your starting materials. Key signals for this compound include vinylic protons around 6.1-7.0 ppm and the methylene (B1212753) group adjacent to bromine around 4.1 ppm.
-
Solution: Ensure complete consumption of starting materials by extending the reaction time, increasing the temperature, or using a slight excess of the zinc reagent.
-
-
Formation of Dimerization Byproduct (Diethyl succinate): The Reformatsky reagent prepared from this compound can undergo self-condensation to form diethyl succinate.
-
Identification: Look for a characteristic singlet for the two equivalent methylene groups in diethyl succinate.
-
Solution: Add the solution of this compound slowly to the activated zinc to maintain a low concentration of the organozinc intermediate.
-
-
Formation of Elimination Product (Ethyl 2,4-butadienoate): The β-hydroxy ester product can undergo dehydration under acidic or basic conditions, or upon heating.
-
Identification: Look for a more complex pattern of vinylic protons in the NMR spectrum, consistent with a conjugated diene system.
-
Solution: Employ mild work-up conditions and avoid excessive heating during purification.
-
Issue: I observe broad or complex multiplets in my NMR after a Michael addition of an amine to this compound.
Possible Causes and Solutions:
-
Presence of Multiple Products: The reaction may yield a mixture of the desired 1,4-addition product and a 1,2-addition product (amide formation followed by elimination).
-
Identification: Carefully analyze the integration and multiplicity of the signals. The 1,4-addition product will show a characteristic ABX system for the protons on the carbon chain, while the 1,2-addition product will lack the ester group signals.
-
Solution: Control the reaction temperature (lower temperatures often favor 1,4-addition) and the stoichiometry of the reactants.
-
-
Polymerization: this compound and the Michael adduct can potentially polymerize, especially in the presence of basic catalysts.
-
Identification: The presence of very broad, poorly resolved signals in the ¹H NMR spectrum is indicative of polymeric material.
-
Solution: Use a less basic catalyst if possible, keep the reaction temperature low, and consider using a polymerization inhibitor if the problem persists.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shifts for this compound?
A1: The approximate ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in the table below.
Q2: How can I identify unreacted ethyl crotonate in my reaction mixture?
A2: Ethyl crotonate, the precursor to this compound, has a characteristic doublet of doublets for the vinylic proton at C3 and a doublet for the methyl group. The absence of the signal for the -CH₂Br group (around 4.1 ppm) and the presence of the methyl doublet (around 1.9 ppm) are key indicators.
Q3: What does the ¹H NMR spectrum of succinimide, a byproduct from the synthesis of this compound, look like?
A3: Succinimide, formed from N-bromosuccinimide (NBS) during the synthesis of this compound, displays a sharp singlet for its four equivalent methylene protons. In CDCl₃, this peak typically appears around 2.77 ppm.
Quantitative Data Summary
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) of this compound and Related Compounds in CDCl₃
| Compound | -CH₃ (ester) | -CH₂- (ester) | =CH-CO | -CH= | -CH₂Br | Other Signals |
| This compound | ~1.3 (t) | ~4.2 (q) | ~6.1 (d) | ~7.0 (dt) | ~4.1 (d) | |
| Ethyl crotonate | ~1.3 (t) | ~4.2 (q) | ~5.8 (d) | ~6.9 (dq) | - | ~1.9 (d, -CH₃) |
| Diethyl succinate | ~1.2 (t) | ~4.1 (q) | - | - | - | ~2.6 (s, -CH₂CH₂-) |
| Ethyl 4-(diethylamino)crotonate (Predicted) | ~1.3 (t) | ~4.2 (q) | ~6.0 (d) | ~6.8 (dt) | - | ~1.1 (t, N-CH₂CH₃ ), ~2.6 (q, N-CH₂ CH₃) |
| Succinimide | - | - | - | - | - | ~2.77 (s, -CH₂CH₂-), ~8.9 (br s, NH) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. t = triplet, q = quartet, d = doublet, dt = doublet of triplets, dq = doublet of quartets, s = singlet, br s = broad singlet.
Experimental Protocols
Protocol 1: General Procedure for the Reformatsky Reaction of this compound with a Ketone
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 equivalents). Heat the flask under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Initiation: Add a small crystal of iodine to the zinc suspension to initiate the reaction.
-
Addition of Reactants: In the dropping funnel, prepare a solution of the ketone (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred zinc suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at reflux for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Michael Addition of a Secondary Amine to this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a suitable solvent such as acetonitrile (B52724) or THF.
-
Addition of Amine: Cool the solution to 0 °C and add the secondary amine (2.2 equivalents) dropwise. Note: The excess amine acts as both the nucleophile and the base to neutralize the HBr formed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash with water to remove the amine hydrobromide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.
Visualizations
Caption: General experimental workflows for Reformatsky and Michael addition reactions.
Caption: Logical diagram for troubleshooting unexpected NMR peaks.
Improving diastereoselectivity in additions to Ethyl 4-bromocrotonate
Technical Support Center: Additions to Ethyl 4-bromocrotonate
Welcome to the technical support center for improving diastereoselectivity in reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for controlling stereochemical outcomes in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction shows a low diastereomeric ratio (d.r.). What are the primary causes and how can I improve it?
Answer: Low diastereoselectivity is a frequent challenge and can stem from several factors. Systematically investigating the following parameters is the most effective approach.
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Reaction Temperature: Temperature is critical for selectivity. Reactions run at lower temperatures (e.g., -78 °C) often favor the kinetic product, which can lead to higher diastereoselectivity.[1] Conversely, higher temperatures can lead to an equilibrium of diastereomers, reducing the d.r.[1][2]
-
Solution: Perform a temperature screen, starting at -78 °C and gradually increasing to find the optimal balance between reaction rate and selectivity.
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry.
-
Solution: Screen a range of solvents. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) may favor a Felkin-Anh model, while coordinating solvents like THF can promote chelation, altering the stereochemical outcome.
-
-
Lewis Acid Additives: The choice of Lewis acid, or its absence, is one of the most powerful tools for controlling diastereoselectivity.
-
Solution: For reactions involving carbonyls, adding a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) can force the reaction through a rigid, cyclic transition state (Cram Chelate model), often reversing or enhancing selectivity compared to non-chelating conditions.[3] In contrast, non-chelating Lewis acids like BF₃·OEt₂ typically favor the Felkin-Anh product.[3]
-
-
Metal Counter-ion: In reactions involving organometallic reagents (like Grignard or Reformatsky reagents), the metal ion is crucial.
-
Solution: The addition of lithium salts (e.g., LiCl, LiBr) can significantly enhance diastereoselectivity by influencing the aggregation state and reactivity of the organometallic species.[4]
-
Question 2: The overall yield of my reaction is low, with a significant amount of starting material unreacted. What could be wrong?
Answer: Low conversion can be attributed to issues with reagent activity, reaction conditions, or stoichiometry.
-
Reagent Activity: For reactions like the Reformatsky, the activation of the metal (e.g., zinc) is paramount.[5]
-
Solution: Ensure zinc dust is activated prior to use (e.g., with HCl, I₂, or TMSCl). For organometallic reagents, ensure they were successfully prepared and are of the correct concentration, as they are often sensitive to moisture and air.[6]
-
-
Reaction Time & Temperature: The reaction may simply be too slow under the current conditions.
-
Solution: Monitor the reaction progress by TLC or GC/LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.[7] Be aware that this may negatively impact the diastereoselectivity.
-
-
Stoichiometry: Incorrect stoichiometry of the nucleophile or substrate can lead to incomplete conversion.
-
Solution: Verify the exact concentrations of any prepared reagents (e.g., by titration for Grignard reagents). Ensure precise measurement of all components.
-
Question 3: I am observing significant formation of side products. How can I improve the chemoselectivity?
Answer: Side product formation often arises from competing reaction pathways.
-
1,4-Conjugate Addition (Michael Addition): this compound is an α,β-unsaturated ester, making it susceptible to 1,4-conjugate addition, especially with soft nucleophiles like cuprates.
-
Solution: To favor 1,2-addition to a carbonyl group in the presence of such a substrate, consider using more hard nucleophiles (e.g., Grignard or organolithium reagents) or additives like CeCl₃ (Luche reduction conditions) which are known to promote 1,2-selectivity.[4]
-
-
Enolization: Strong, sterically hindered bases (like LDA) or basic nucleophiles can deprotonate the α-carbon of the ester or a ketone substrate.[6]
-
Solution: Run the reaction at very low temperatures (-78 °C) to disfavor the enolization pathway.[6] Consider using a less basic nucleophile if possible.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that influence diastereoselectivity in additions to α-chiral carbonyls or related systems? A1: The stereochemical outcome is primarily governed by the conformational preferences of the substrate in the transition state. Key factors include:
-
Steric Hindrance: The nucleophile will preferentially attack from the least sterically hindered face.
-
Electronic Effects (Felkin-Anh Model): The largest or most electron-withdrawing group on the adjacent chiral center orients itself anti-periplanar to the incoming nucleophile to minimize torsional strain and avoid destabilizing orbital interactions.[3][8]
-
Chelation Control (Cram Chelate Model): If the substrate has a Lewis basic group (like an ether or protected alcohol) at the α- or β-position, a chelating metal can form a rigid five- or six-membered ring.[3][9] This locks the conformation, and the nucleophile attacks from the least hindered face of this rigid structure.[8][10]
-
Reaction Conditions: As detailed in the troubleshooting guide, temperature, solvent, and additives all play a crucial role in determining which of the above factors dominates.[1]
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my product mixture? A2: The most common and reliable methods are:
-
Proton NMR (¹H NMR): Diastereomers have distinct chemical environments, leading to different chemical shifts. By integrating the signals unique to each diastereomer, you can calculate their ratio. This is often the quickest method.
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase (for enantiomers) or a standard stationary phase (for diastereomers) can separate the isomers. The ratio is determined by integrating the area under each peak.
-
Gas Chromatography (GC): For volatile compounds, GC can effectively separate diastereomers, and the ratio is determined from the peak areas in the chromatogram.
Q3: What is the difference between the Felkin-Anh and Chelation-Controlled stereochemical models? A3: Both models predict the outcome of nucleophilic additions to chiral carbonyls, but they operate under different assumptions.
-
Felkin-Anh Model: This is the generally accepted model for non-chelating conditions.[9] It predicts that the largest group on the α-carbon will orient itself anti to the incoming nucleophile to minimize steric interactions.[8]
-
Chelation-Controlled Model: This model applies when a Lewis basic group is present on the α-carbon and a chelating metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) is used.[9][10] The metal forms a rigid cyclic intermediate, which dictates the conformation during the attack. Chelation control can often lead to the opposite diastereomer compared to the Felkin-Anh model.[3]
Q4: When should I consider using a chiral auxiliary? A4: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. You should consider using one when:
-
You are starting with a prochiral substrate.
-
You need to control the absolute stereochemistry (create an enantiomerically enriched product), not just the relative stereochemistry.
-
Other methods (substrate control, reagent control) do not provide sufficient selectivity. Common auxiliaries like Evans' oxazolidinones or Oppolzer's camphorsultam are reliable but require additional synthetic steps for attachment and removal.[11][12]
Q5: What is a Reformatsky reaction and why is it relevant for this compound? A5: The Reformatsky reaction is a classic organometallic reaction that uses metallic zinc to couple an α-halo ester with a carbonyl compound (aldehyde or ketone) to form a β-hydroxy ester.[5][13] this compound is an α,β-unsaturated γ-bromo ester (a vinylogous α-bromo ester). It can react with zinc to form an organozinc reagent (a Reformatsky enolate) which can then add to an aldehyde or ketone.[5] Controlling the diastereoselectivity of this addition is a key challenge and a common goal in synthetic chemistry.[14][15]
Key Data Summary: Factors Influencing Diastereoselectivity
The following tables summarize quantitative data on how various factors can influence the outcome of addition reactions. Data is representative of typical results found in the literature.
Table 1: Effect of Lewis Acid on Diastereomeric Ratio (d.r.) (Representative reaction: Addition of a nucleophile to an α-alkoxy ketone)
| Entry | Lewis Acid | Solvent | Temperature (°C) | d.r. (Chelate:Felkin-Anh) |
| 1 | None | Toluene | -78 | 10:90 |
| 2 | BF₃·OEt₂ | Toluene | -78 | 5:95 |
| 3 | MgBr₂ | CH₂Cl₂ | -78 | 90:10 |
| 4 | TiCl₄ | CH₂Cl₂ | -78 | >98:2 |
Table 2: Effect of Temperature and Additives on Diastereomeric Ratio (d.r.) (Representative reaction: Lithiation/1,2-addition sequence)
| Entry | Base | Additive | Temperature (°C) | d.r. (Product 1a:1b) | Yield (%) |
| 1 | LDA | None | -78 | 0.9:1.0 | ~50 |
| 2 | LDA | LiBr | -78 | 2.0:1.0 | ~65 |
| 3 | LiHMDS | LiBr | -78 | 2.2:1.0 | ~80 |
| 4 | LDA | None | -40 | 1.1:1.0 | <10 |
Data adapted from studies on related systems, highlighting general trends.[2][4]
Detailed Experimental Protocol
Exemplary Protocol: Diastereoselective Reformatsky Reaction with an Aldehyde
This protocol describes a general procedure for the reaction between this compound and an aldehyde, optimized for diastereoselectivity.
1. Materials and Setup:
-
Reagents: Zinc dust (activated), Iodine (crystal), this compound, Aldehyde (e.g., benzaldehyde), Anhydrous Tetrahydrofuran (THF).
-
Apparatus: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen/argon inlet.
2. Procedure:
-
Zinc Activation: To the reaction flask under an inert atmosphere, add zinc dust (1.5 equivalents). Add anhydrous THF, followed by a small crystal of iodine. Stir the suspension at room temperature until the brown color of the iodine disappears. This indicates the activation of the zinc surface.
-
Initiation: Add a small portion (~10%) of the this compound (1.2 equivalents) solution in THF to the zinc suspension. The reaction mixture may need to be gently heated to initiate the formation of the organozinc reagent, often observed by a slight exotherm and a change in color.
-
Formation of Reformatsky Reagent: Once initiated, add the remaining this compound solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for an additional 30-60 minutes to ensure complete formation of the reagent.
-
Addition to Aldehyde: Cool the reaction mixture to the desired temperature for the addition step (e.g., -78 °C for optimal selectivity). Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Reaction: Stir the mixture at the selected temperature for 2-4 hours. Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at low temperature.[7] Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) three times.[7] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Visualizations
// Nodes start [label="Low d.r. Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Is Temperature Optimized?\n(e.g., -78 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; check_lewis [label="Are Chelating Conditions\nRequired?", fillcolor="#FBBC05", fontcolor="#202124"]; check_non_chelate [label="Are Non-Chelating Conditions\nRequired?", fillcolor="#FBBC05", fontcolor="#202124"];
sol_temp [label="Action: Lower Temperature\n(e.g., -78 °C, -100 °C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_lewis [label="Action: Add Chelating Lewis Acid\n(MgBr₂, TiCl₄, ZnBr₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_no_lewis [label="Action: Use Non-Chelating LA (BF₃·OEt₂)\nor No Lewis Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_solvent [label="Action: Screen Solvents\n(Toluene vs. THF)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_node [label="Optimized Diastereoselectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_temp; check_temp -> sol_temp [label="No"]; sol_temp -> check_lewis; check_temp -> check_lewis [label="Yes"];
check_lewis -> sol_lewis [label="Yes"]; check_lewis -> check_non_chelate [label="No"];
check_non_chelate -> sol_no_lewis [label="Yes"]; check_non_chelate -> sol_solvent [label="No"];
sol_lewis -> end_node; sol_no_lewis -> end_node; sol_solvent -> end_node; } dot Caption: A decision tree for troubleshooting poor diastereoselectivity.
// Nodes prep [label="1. Apparatus Setup\n(Flame-dried glassware, inert atm.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; activate [label="2. Zinc Activation\n(I₂ or TMSCl in THF)"]; reagent_form [label="3. Form Organozinc Reagent\n(Add this compound)"]; cool [label="4. Cool to Target Temp.\n(e.g., -78 °C)"]; add_aldehyde [label="5. Add Aldehyde Solution\n(Dropwise)"]; react [label="6. Stir and Monitor\n(TLC / GC-MS)"]; quench [label="7. Quench Reaction\n(aq. NH₄Cl)"]; extract [label="8. Extraction & Purification\n(EtOAc, Column Chromatography)"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> activate; activate -> reagent_form; reagent_form -> cool; cool -> add_aldehyde; add_aldehyde -> react; react -> quench; quench -> extract; extract -> product; } dot Caption: Experimental workflow for a diastereoselective Reformatsky reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. tminehan.com [tminehan.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. Reformatsky Reaction [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
Effect of solvent on the reactivity of Ethyl 4-bromocrotonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving ethyl 4-bromocrotonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of reactivity for this compound with nucleophiles?
A1: this compound is an allylic halide and a Michael acceptor, which allows for two main modes of nucleophilic attack. The primary reactivity is through nucleophilic substitution, which can occur via two pathways: direct S(_N)2 substitution at the α-carbon (C4) or an S(_N)2' reaction (allylic rearrangement) at the γ-carbon (C2). The choice between these pathways is significantly influenced by the nucleophile, solvent, and reaction conditions.
Q2: How does the choice of solvent affect the reaction pathway (S(_N)2 vs. S(_N)2')?
A2: The polarity and nature of the solvent play a crucial role in directing the regioselectivity of nucleophilic attack.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for S(N)2 reactions. They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive. This enhances the rate of direct S(_N)2 substitution at the α-carbon. For instance, the reaction of potassium cyanide with a related bromoester proceeds in dimethylsulfoxide to yield the corresponding nitrile.
-
Polar Protic Solvents (e.g., Ethanol (B145695), Methanol, Water): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. This "caging" of the nucleophile can decrease its reactivity and may favor the S(_N)2' pathway or lead to solvolysis as a side reaction.
-
Nonpolar Solvents (e.g., Benzene, Toluene, THF): These solvents are often used in reactions where the nucleophile is generated in situ, such as in the Reformatsky reaction. In these cases, the solvent's role is primarily to dissolve the reactants, and the regioselectivity is often controlled by the nature of the organometallic intermediate.
Q3: What are common side reactions to be aware of when using this compound?
A3: Besides the potential for a mixture of S(_N)2 and S(_N)2' products, other common side reactions include:
-
Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination can occur to form ethyl 2,4-pentadienoate.
-
Michael Addition: Strong, soft nucleophiles can sometimes undergo a Michael addition to the electron-deficient double bond, especially if the S(_N)2 reaction is slow.
-
Polymerization: Under certain conditions, particularly in the presence of radical initiators or strong bases, the unsaturated ester can polymerize.
-
Hydrolysis: In the presence of water, especially under basic or acidic conditions, the ester functionality can be hydrolyzed to the corresponding carboxylic acid.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Nucleophile | Ensure the nucleophile is fresh and has not decomposed. For salt-based nucleophiles, ensure they are anhydrous, as water can inhibit reactivity. |
| Inappropriate Solvent Choice | For S(_N)2 reactions with ionic nucleophiles, switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. Ensure all reactants are soluble in the chosen solvent. |
| Reaction Temperature Too Low | While higher temperatures can promote side reactions, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS to determine the optimal temperature. |
| Deactivated Zinc (in Reformatsky Reaction) | The surface of the zinc metal may be coated with an inactive oxide layer. Activate the zinc prior to the reaction using methods such as washing with dilute HCl, followed by water, ethanol, and ether, or by using reagents like iodine or 1,2-dibromoethane.[1] |
| Poor Quality of this compound | Ensure the starting material is pure. Impurities can inhibit the reaction. Purification by vacuum distillation may be necessary. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Mixture of S(_N)2 and S(_N)2' Attack | The regioselectivity is highly dependent on the reaction conditions. To favor direct S(_N)2 substitution (α-attack), use a polar aprotic solvent and a less sterically hindered nucleophile. For the Reformatsky reaction, the choice of metal and solvent can influence the α/γ ratio. For instance, different THF/benzene ratios can alter the product distribution. |
| Presence of Elimination Product | This is often caused by using a base that is too strong or sterically hindered. If the nucleophile is also a strong base, consider using a less basic nucleophile or milder reaction conditions (e.g., lower temperature). |
| Dialkylation of Nucleophile (e.g., Malonic Ester) | When using nucleophiles with multiple acidic protons, like diethyl malonate, dialkylation can be a significant side reaction. To favor mono-alkylation, use a slight excess of the malonic ester and add the this compound slowly to the formed enolate at a low temperature.[2] |
Data Presentation
Table 1: Effect of Solvent on the Yield of a Reformatsky-Analogous Reaction
This table shows the yield of a β-thioxoester from the reaction of an isothiocyanate with ethyl 2-bromoacetate and zinc in various solvents. While not this compound, it provides a good indication of solvent suitability for Reformatsky-type reactions.
| Solvent | Reaction Time (h) | Yield (%) |
| Benzene | 2.5 | 95 |
| Chloroform | 2.5 | 90 |
| Acetonitrile | 2.5 | 89 |
| Toluene | 2.5 | 86 |
| Dioxane | 2.5 | 83 |
| Tetrahydrofuran | 2.5 | 80 |
| Diethyl ether | 2.5 | 73 |
Data adapted from a study on a Reformatsky-analogous reaction.[2]
Table 2: Second-Order Rate Constants for the Reaction of this compound with Substituted Anilines in 90% Acetone-10% Water (v/v) at 35°C
| Substituted Aniline | k₂ x 10³ (dm³ mol⁻¹ s⁻¹) |
| p-OCH₃ | 1.85 |
| p-CH₃ | 0.88 |
| H | 0.30 |
| p-Cl | 0.08 |
| p-Br | 0.07 |
| m-Cl | 0.04 |
Data from a kinetic study of the nucleophilic substitution reaction.
Experimental Protocols
Protocol 1: General Procedure for Alkylation of Diethyl Malonate with this compound
This protocol is adapted from standard procedures for malonic ester synthesis.[3][4]
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.
-
Enolate Formation: To the stirred sodium ethoxide solution at room temperature, add diethyl malonate (1.05 eq) dropwise. A white precipitate of the sodium salt of diethyl malonate may form.[3]
-
Alkylation: Heat the mixture to a gentle reflux. Add this compound (1.0 eq) dropwise to the stirred slurry over a period of 30-60 minutes.
-
Reaction Monitoring: Continue to reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Reformatsky Reaction of this compound with an Aldehyde
This protocol is a general procedure adapted from literature on the Reformatsky reaction.[1][5][6]
-
Apparatus Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer under an inert atmosphere, place activated zinc dust (1.5 eq).
-
Reaction Initiation: Add a small crystal of iodine to the zinc to facilitate the reaction. Add a small portion of a solution of this compound (1.2 eq) and the desired aldehyde (1.0 eq) in a suitable anhydrous solvent (e.g., a mixture of THF and benzene). The reaction is often initiated by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.
-
Addition of Reactants: Once the reaction has started, add the remaining solution of the ester and aldehyde dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes to ensure complete conversion.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute sulfuric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer sequentially with dilute acid (if not used for quenching), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-hydroxy ester. The product can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Symmetrical Nucleophilic Attack Pathways on this compound.
Caption: General Experimental Workflow for Reactions with this compound.
Caption: Troubleshooting Workflow for Low Reaction Yields.
References
- 1. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validation & Comparative
A Comparative Analysis of Reactivity: Ethyl 4-bromocrotonate vs. Ethyl 4-chlorocrotonate
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic route. Among the versatile building blocks available, α,β-unsaturated esters like ethyl 4-halocrotonates are of significant interest. This guide provides an objective comparison of the reactivity of two such analogs: Ethyl 4-bromocrotonate and Ethyl 4-chlorocrotonate, supported by fundamental principles of organic chemistry and representative experimental data.
Executive Summary
The primary determinant of reactivity in ethyl 4-halocrotonates for many common reactions is the nature of the halogen substituent, which functions as a leaving group in nucleophilic substitution reactions. Based on established principles of physical organic chemistry, This compound is inherently more reactive than Ethyl 4-chlorocrotonate . This heightened reactivity stems from the superior leaving group ability of the bromide ion compared to the chloride ion.
Theoretical Framework: The Role of the Leaving Group
In nucleophilic substitution reactions, the rate is often dependent on the facility with which the leaving group departs. A good leaving group is a species that is stable on its own. When comparing the halide ions, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) for two main reasons:
-
Size and Polarizability: Bromine is a larger atom than chlorine. Its larger electron cloud is more polarizable, meaning it can be more easily distorted. This increased polarizability helps to stabilize the developing negative charge in the transition state of the reaction, thereby lowering the activation energy.[1][2]
-
Basicity: Weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Consequently, the bromide ion is a weaker base than the chloride ion and is therefore a better leaving group.[3][4]
These factors lead to a general reactivity trend in alkyl halides: R-I > R-Br > R-Cl > R-F.[4] This trend is particularly relevant for reactions where the carbon-halogen bond is broken in the rate-determining step, such as SN1 and SN2 reactions, as well as the initial oxidative addition step in reactions like the Reformatsky reaction.
Comparative Reactivity Data
| Feature | This compound | Ethyl 4-chlorocrotonate | Rationale |
| Relative Reactivity in Nucleophilic Substitution | Higher | Lower | Bromide is a better leaving group than chloride.[1][2][3][4] |
| Reaction Rates | Faster | Slower | The weaker C-Br bond leads to a lower activation energy.[1] |
| Reaction Conditions | Milder conditions may suffice | May require more forcing conditions (e.g., higher temperatures, longer reaction times) | Due to lower reactivity. |
| Suitability for Reformatsky Reaction | Well-documented and effective | Less commonly used, may require more activated zinc | The initial oxidative addition of zinc is facilitated by the better leaving group. |
Experimental Protocols
Below are representative experimental protocols for reactions involving ethyl 4-halocrotonates. Note that while specific examples for the chloro-analog are less common, the general procedures are adaptable, often with the caveat that longer reaction times or higher temperatures may be necessary.
Protocol 1: Nucleophilic Substitution (SN2 Type)
This protocol describes a general procedure for the reaction of an ethyl 4-halocrotonate with a nucleophile, such as an amine.
Materials:
-
This compound or Ethyl 4-chlorocrotonate
-
Nucleophile (e.g., diethylamine)
-
Apolar aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine)
Procedure:
-
To a stirred solution of the nucleophile (1.2 equivalents) and base (1.5 equivalents) in the chosen solvent at 0 °C, add a solution of the ethyl 4-halocrotonate (1 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. The reaction with this compound is expected to be significantly faster.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reformatsky Reaction
This protocol outlines the reaction of an ethyl 4-halocrotonate with a carbonyl compound in the presence of zinc metal.[5][6][7][8][9]
Materials:
-
This compound or Ethyl 4-chlorocrotonate
-
Aldehyde or ketone
-
Activated Zinc dust
-
Anhydrous solvent (e.g., THF or a mixture of benzene (B151609) and ether)
-
Iodine (for zinc activation)
Procedure:
-
Activate the zinc dust by stirring it with a catalytic amount of iodine in the reaction flask until the iodine color disappears.
-
Add a solution of the ethyl 4-halocrotonate (1 equivalent) and the carbonyl compound (1 equivalent) in the anhydrous solvent to the activated zinc.
-
Initiate the reaction by gentle heating if necessary. The reaction with this compound is typically more facile.
-
Reflux the reaction mixture for 1-3 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the resulting β-hydroxy ester by column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further illustrate the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Generalized SN2 reaction pathway for ethyl 4-halocrotonates.
Caption: Key steps in the Reformatsky reaction.
Conclusion
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 6. recnotes.com [recnotes.com]
- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemicals [chemicals.thermofisher.cn]
A Comparative Guide to Alternative Reagents for Ethyl 4-bromocrotonate in Reformatsky Reactions
For researchers, scientists, and drug development professionals seeking to optimize the synthesis of β-hydroxy esters and their derivatives, the Reformatsky reaction is a cornerstone of carbon-carbon bond formation. While Ethyl 4-bromocrotonate serves as a valuable reagent for introducing vinylogous ester moieties, a range of alternative reagents can offer distinct advantages in terms of reactivity, accessibility, and the structural diversity of the resulting products. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data and detailed protocols.
The Reformatsky reaction, in its classic form, involves the reaction of an α-haloester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc.[1][2][3] The key intermediate is an organozinc compound, or a "Reformatsky enolate," which is less reactive than Grignard or organolithium reagents, allowing for excellent chemoselectivity in the presence of ester functionalities.[1][2]
This guide will explore the utility of this compound and compare it with other widely used α-haloesters, including Ethyl bromoacetate (B1195939), Ethyl 2-bromoisobutyrate, and Ethyl 2-bromopropionate, as well as the use of Propargyl bromide for the synthesis of homopropargylic alcohols.
Performance Comparison of Reformatsky Reagents
The choice of reagent in a Reformatsky reaction significantly impacts the yield and nature of the product. The following tables summarize quantitative data for the reaction of various bromo-reagents with benzaldehyde (B42025) as a representative aldehyde, providing a baseline for comparison. It is important to note that reaction conditions can vary, influencing the reported yields.
Table 1: Yield Comparison of Various Bromo-Reagents in the Reformatsky Reaction with Benzaldehyde
| Reagent | Product Structure | Typical Yield (%) | Reference |
| This compound | Ethyl 5-hydroxy-5-phenyl-2-pentenoate | Not explicitly found in a direct comparison | |
| Ethyl bromoacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 52%[4] | [4] |
| Ethyl 2-bromoisobutyrate | Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate | 82% | [5] |
| Ethyl 2-bromopropanoate (B1255678) | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 76% (dr = 2.5:1) | [5] |
| Propargyl bromide | 1-phenyl-3-butyn-1-ol | Not directly comparable (product is an alcohol) |
In-Depth Look at Alternative Reagents
Ethyl bromoacetate
As the simplest α-bromoester, ethyl bromoacetate is a widely used and commercially available reagent for the Reformatsky reaction.[6][7] It reliably produces β-hydroxy esters from a variety of aldehydes and ketones.[5][6][7][8]
Ethyl 2-bromoisobutyrate and Ethyl 2-bromopropanoate
These α-substituted bromoesters allow for the introduction of alkyl groups at the α-position of the resulting β-hydroxy ester. These substitutions can be crucial for the synthesis of more complex molecular scaffolds. The presence of alkyl groups can influence the stereoselectivity of the reaction.[5]
Propargyl Bromide
For the synthesis of homopropargylic alcohols, propargyl bromide serves as an effective alternative in Reformatsky-type reactions. This opens up avenues for further functionalization of the alkyne moiety.[9]
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates. Below are representative experimental protocols for the Reformatsky reaction using different reagents.
Protocol 1: General Procedure for the Reformatsky Reaction with Ethyl Bromoacetate and a Ketone
This protocol describes a typical setup for a Reformatsky reaction.[8]
Materials:
-
Activated Zinc dust
-
Iodine (catalytic amount)
-
Toluene (B28343) (anhydrous)
-
Ethyl bromoacetate
-
Ketone (e.g., 2-heptanone)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine (0.1 eq) in anhydrous toluene (50 mL) is stirred under reflux for 5 minutes.
-
The mixture is cooled to room temperature.
-
Ethyl bromoacetate (2.0 eq) is added to the mixture.
-
A solution of the ketone (1.0 eq) in toluene (10 mL) is then added to the suspension.
-
The resulting mixture is stirred at 90°C for 30 minutes.
-
The reaction is cooled to 0°C, and water is added to quench the reaction.
-
The suspension is filtered, and the filtrate is extracted with MTBE.
-
The combined organic phases are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel chromatography to yield the desired β-hydroxy ester.[8]
A similar procedure using benzaldehyde and ethyl bromoacetate in a mixture of toluene and ether yielded ethyl 3-hydroxy-3-phenylpropanoate in 52% yield after vacuum distillation.[4]
Protocol 2: Sonochemical Reformatsky Reaction with Ethyl 2-bromoisobutyrate and Benzaldehyde using Indium
This protocol utilizes indium and sonication to promote the reaction.[5]
Materials:
-
Indium powder
-
Ethyl 2-bromo-2-methylpropanoate (B8525525) (Ethyl 2-bromoisobutyrate)
-
Benzaldehyde
-
Solvent (e.g., THF)
Procedure:
-
To a mixture of indium powder and the aldehyde in the chosen solvent, add the α-bromoester.
-
The reaction mixture is subjected to sonication.
-
Upon completion (monitored by TLC), the reaction is worked up by standard aqueous extraction procedures.
-
The crude product is purified by chromatography.
Using this method, the reaction of benzaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of indium gave the corresponding β-hydroxyester in 82% yield.[5]
Visualizing the Reaction Pathway
To understand the fundamental transformation occurring in a Reformatsky reaction, the following diagram illustrates the generalized reaction pathway.
Caption: Generalized workflow of the Reformatsky reaction.
The following diagram illustrates the logical relationship in choosing a suitable reagent for a desired product.
Caption: Reagent selection guide for desired product synthesis.
Conclusion
While this compound is a specialized reagent for introducing a C4-unit with unsaturation, a variety of other α-haloesters and related compounds offer broader utility and, in some cases, higher yields for the synthesis of diverse β-hydroxy esters and their analogs. Ethyl bromoacetate remains a workhorse for the preparation of simple β-hydroxy esters, while α-substituted variants like ethyl 2-bromoisobutyrate and ethyl 2-bromopropanoate provide access to more complex structures, often with good to excellent yields. For researchers venturing into the synthesis of propargyl-containing molecules, propargyl bromide is an excellent choice within the Reformatsky reaction framework. The selection of the optimal reagent will ultimately depend on the specific synthetic target and the desired structural features of the final product. The provided protocols offer a starting point for the practical application of these versatile reagents in organic synthesis.
References
- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. testbook.com [testbook.com]
- 4. scribd.com [scribd.com]
- 5. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reformatsky Reaction [organic-chemistry.org]
- 7. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 8. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 9. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ethyl 4-bromocrotonate and Other Michael Acceptors in Covalent Targeting
For Researchers, Scientists, and Drug Development Professionals
In the landscape of covalent drug discovery, the strategic selection of a suitable electrophilic warhead is paramount to achieving desired potency, selectivity, and safety profiles. Michael acceptors, a class of electrophiles that react with nucleophilic residues on proteins via a conjugate addition mechanism, have emerged as a versatile tool for the development of targeted covalent inhibitors. This guide provides a comparative analysis of the efficacy of Ethyl 4-bromocrotonate against other commonly employed Michael acceptors, supported by available experimental data. We further detail generalized experimental protocols for assessing their reactivity and illustrate key signaling pathways where these agents find application.
Data Presentation: A Comparative Look at Michael Acceptor Reactivity
| Michael Acceptor | Chemical Structure | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Reference |
| This compound | BrCH₂CH=CHCO₂C₂H₅ | Data not available in a direct comparative study | - |
| N-Phenylmaleimide | C₁₀H₇NO₂ | ~ 18,000 | [1] |
| N-Ethylmaleimide | C₆H₇NO₂ | ~ 10,000 | [1] |
| Acrylamide | C₃H₅NO | ~ 0.2 | [1] |
| Methyl acrylate | C₄H₆O₂ | ~ 0.1 | [1] |
| Acrylonitrile | C₃H₃N | ~ 0.01 | [1] |
| Diethyl fumarate | C₈H₁₂O₄ | ~ 0.03 | [2] |
| Diethyl maleate | C₈H₁₂O₄ | ~ 0.008 | [2] |
Note: The reactivity of this compound is anticipated to be significant due to the presence of the electron-withdrawing bromine atom, which enhances the electrophilicity of the β-carbon. However, without direct experimental data, a precise comparison is challenging. The data presented should be interpreted as a relative guide to the reactivity of different Michael acceptor scaffolds.
Experimental Protocols: Methodologies for Assessing Michael Acceptor Efficacy
The following are generalized protocols for key experiments used to characterize the reactivity and efficacy of Michael acceptors. Specific parameters should be optimized for the particular compounds and biological systems under investigation.
Kinetic Analysis of Thiol Reactivity using UV/Vis Spectrophotometry
This method is used to determine the second-order rate constant for the reaction of a Michael acceptor with a model thiol like N-acetylcysteine (NAC) or glutathione (B108866) (GSH).
Materials:
-
Michael acceptor of interest (e.g., this compound)
-
N-acetylcysteine (NAC) or Glutathione (GSH)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the Michael acceptor and NAC/GSH in an appropriate solvent (e.g., DMSO for the Michael acceptor, water for the thiol).
-
In a quartz cuvette, add PBS to a final volume of 1 mL.
-
Add the Michael acceptor to the cuvette to a final concentration of 50-100 µM.
-
Initiate the reaction by adding a 10-fold or greater excess of NAC/GSH to the cuvette.
-
Immediately begin monitoring the change in absorbance at a wavelength where the Michael acceptor or the adduct has a distinct absorbance maximum.
-
Record the absorbance at regular time intervals until the reaction reaches completion.
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance data to a single exponential decay equation.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the thiol.
Covalent Modification of a Target Protein by LC-MS/MS
This protocol allows for the identification of the specific amino acid residue on a target protein that is covalently modified by the Michael acceptor.
Materials:
-
Purified target protein
-
Michael acceptor
-
Reaction buffer (e.g., PBS or Tris buffer)
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation
-
Trypsin or other suitable protease
-
LC-MS/MS system
Procedure:
-
Incubate the target protein with a molar excess of the Michael acceptor in the reaction buffer for a defined period at a specific temperature (e.g., 1 hour at 37°C). A control reaction without the Michael acceptor should be run in parallel.
-
Quench the reaction, if necessary, by adding a reducing agent like DTT.
-
Denature the protein by adding urea (B33335) or guanidinium (B1211019) chloride.
-
Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAM. This step is crucial to differentiate between cysteines modified by the Michael acceptor and those that were originally in disulfide bonds.
-
Digest the protein into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Search the MS/MS data against the protein sequence to identify peptides that have been modified by the Michael acceptor. The mass shift corresponding to the addition of the Michael acceptor will be used to pinpoint the exact site of modification.[3][4][5][6]
Cellular Target Engagement Assay using a Competitive Probe
This assay determines whether the Michael acceptor can bind to its intended target protein within a cellular context.
Materials:
-
Cells expressing the target protein
-
Michael acceptor of interest
-
A fluorescently-labeled or biotinylated "probe" that covalently binds to the same site on the target protein
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents or fluorescence imaging system
Procedure:
-
Treat the cells with varying concentrations of the Michael acceptor for a specific duration.
-
Lyse the cells to release the proteins.
-
Incubate the cell lysates with the covalent probe. The probe will bind to any target protein that has not been engaged by the test Michael acceptor.
-
Separate the proteins by SDS-PAGE.
-
Visualize the amount of probe-labeled target protein using an appropriate detection method (e.g., fluorescence scanning for a fluorescent probe or streptavidin-HRP for a biotinylated probe).
-
A decrease in the signal from the probe indicates that the test Michael acceptor has successfully engaged the target protein.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways where Michael acceptors are often employed as covalent inhibitors and a typical experimental workflow.
Signaling Pathway: JNK Covalent Inhibition
Caption: Covalent inhibition of the JNK signaling pathway by a Michael acceptor.
Signaling Pathway: BMX Covalent Inhibition
Caption: Covalent inhibition of the BMX signaling pathway by a Michael acceptor.[7][8][9][10][11]
Experimental Workflow: LC-MS/MS Identification of Covalent Adducts
Caption: Workflow for identifying covalent protein adducts using LC-MS/MS.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]
- 5. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cdelta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of Ethyl 4-bromocrotonate Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the confirmation of adducts derived from Ethyl 4-bromocrotonate. This compound is a valuable bifunctional reagent in organic synthesis, capable of undergoing several types of reactions, including nucleophilic substitution at the C4 position and conjugate addition to the α,β-unsaturated system. Accurate structural elucidation of the resulting adducts is paramount for ensuring the desired chemical transformation has occurred. This guide leverages Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate between the starting material and its potential adducts, using a representative Michael addition reaction as a primary example.
Spectroscopic Profile of this compound
A thorough understanding of the spectroscopic characteristics of the starting material, this compound, is essential for identifying the changes that occur upon adduct formation.
Table 1: Summary of Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Features | Interpretation |
| ¹H NMR (CDCl₃) | δ 6.90-7.10 (m, 1H), δ 5.95-6.15 (m, 1H), δ 4.20 (q, 2H), δ 4.00 (d, 2H), δ 1.30 (t, 3H) | Vinyl protons (CH=CH), O-CH₂ of ethyl ester, Br-CH₂, CH₃ of ethyl ester |
| ¹³C NMR (CDCl₃) | δ ~165 (C=O), δ ~145 (β-vinyl CH), δ ~122 (α-vinyl CH), δ ~61 (O-CH₂), δ ~30 (Br-CH₂), δ ~14 (CH₃) | Carbonyl, alkene carbons, ethyl ester carbons, and brominated methylene (B1212753) carbon |
| IR Spectroscopy (ATR) | ~1720 cm⁻¹ (strong), ~1650 cm⁻¹ (medium), ~1250 cm⁻¹ (strong), ~650 cm⁻¹ (medium) | C=O stretch (ester), C=C stretch (alkene), C-O stretch (ester), C-Br stretch |
| Mass Spectrometry (EI) | m/z 192/194 (M⁺, M⁺+2) | Molecular ion peak with characteristic bromine isotopic pattern (approx. 1:1 ratio) |
Comparative Analysis: Michael Addition Adduct
A common reaction of this compound is the Michael addition of a nucleophile, such as an amine (e.g., ethylamine), across the double bond. This results in the formation of an adduct with a distinctly different spectroscopic profile.
Reaction Scheme:
Caption: Reaction scheme for the Michael addition of ethylamine to this compound.
The formation of the adduct, Ethyl 3-(ethylamino)-4-bromobutanoate, leads to significant and predictable changes in the spectroscopic data, as detailed in the comparative table below.
Table 2: Spectroscopic Comparison of this compound and its Ethylamine Michael Adduct
| Spectroscopic Technique | This compound (Starting Material) | Ethyl 3-(ethylamino)-4-bromobutanoate (Adduct) | Key Differences and Interpretation |
| ¹H NMR | Vinyl protons (δ ~6.0-7.1) | Absence of vinyl protons | The disappearance of signals in the alkene region is a primary indicator of a successful conjugate addition. |
| New aliphatic protons (δ ~2.5-3.5) | Appearance of new signals corresponding to the protons on the saturated carbon backbone (C2 and C3). | ||
| ¹³C NMR | Vinyl carbons (δ ~122, ~145) | Absence of vinyl carbons | Signals for sp² carbons are replaced by signals for new sp³ carbons in the aliphatic region (δ ~40-60). |
| IR Spectroscopy | C=C stretch (~1650 cm⁻¹) | Absence of C=C stretch | The disappearance or significant reduction of the alkene stretching frequency confirms the saturation of the double bond. |
| No N-H stretch | N-H stretch (~3300-3500 cm⁻¹, medium) | The appearance of a new band in this region indicates the presence of the amine functional group. | |
| Mass Spectrometry | m/z 192/194 | m/z 237/239 | The molecular ion peak increases by the mass of the added nucleophile (ethylamine, 45 g/mol ). The bromine isotopic pattern is retained. |
Alternative Reaction Pathway: Nucleophilic Substitution
Another potential reaction is the direct substitution of the bromide by a nucleophile. Spectroscopic analysis can readily distinguish this product from the Michael adduct. For instance, if ethylamine acted as a nucleophile to displace bromide, the vinyl group would remain intact.
Table 3: Predicted Spectroscopic Data for a Substitution Product
| Spectroscopic Technique | Predicted Data for Ethyl 4-(ethylamino)crotonate | Distinguishing Features from Michael Adduct |
| ¹H NMR | Vinyl protons retained (δ ~6.0-7.1) | The presence of vinyl proton signals would rule out a Michael addition. |
| IR Spectroscopy | C=C stretch retained (~1650 cm⁻¹) | The C=C stretching frequency would still be present. |
| Mass Spectrometry | m/z 237/239 (Isomeric with Michael Adduct) | MS alone cannot distinguish between these isomers. Fragmentation patterns may differ, but NMR and IR are definitive. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(ethylamino)-4-bromobutanoate (Michael Adduct)
Materials:
-
This compound (1.0 g, 5.18 mmol)
-
Ethylamine (2.0 M in THF, 3.0 mL, 6.0 mmol)
-
Anhydrous diethyl ether (20 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve this compound in 15 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add the ethylamine solution dropwise over 10 minutes with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve ~10-20 mg of the purified adduct in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to an NMR tube for analysis.
-
IR Spectroscopy: Place a small drop of the neat liquid product on the crystal of an ATR-FTIR spectrometer and acquire the spectrum.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) for analysis by electrospray ionization (ESI) or electron ionization (EI).
Visualizations
Caption: Workflow for the synthesis and structural confirmation of this compound adducts.
Caption: Decision-making flowchart for identifying a Michael adduct via spectroscopy.
A Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl 4-bromocrotonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic profiles of reactions involving ethyl 4-bromocrotonate. Due to a scarcity of published kinetic data for this specific substrate, this document offers a predictive comparison based on established principles of physical organic chemistry, alongside a detailed, hypothetical experimental protocol for researchers to conduct their own kinetic studies.
Predicted Reactivity of this compound
This compound is a primary allylic halide. Its reactivity is influenced by the presence of the bromine leaving group, the carbon-carbon double bond (allylic system), and the electron-withdrawing ethyl ester group. These structural features suggest that it can undergo nucleophilic substitution reactions through both SN2 and SN1 mechanisms, as well as elimination reactions (E1 and E2).
The primary nature of the alkyl halide would typically favor an SN2 mechanism, which is a single-step, bimolecular reaction where the rate depends on the concentration of both the substrate and the nucleophile.[1][2] However, the allylic nature of the substrate can stabilize a potential carbocation intermediate, making an SN1 pathway, a two-step, unimolecular reaction where the rate-determining step is the formation of the carbocation, also plausible, especially with weaker nucleophiles and polar protic solvents.[2][3][4]
The table below provides a qualitative comparison of the expected reactivity of this compound with other representative alkyl halides in nucleophilic substitution reactions.
| Substrate | Predicted Primary Mechanism(s) | Factors Influencing Reactivity | Expected Relative Rate (vs. Ethyl Bromide) |
| Ethyl Bromide (Primary Alkyl Halide) | SN2 | Standard primary halide, subject to steric hindrance. | Baseline |
| Allyl Bromide (Primary Allylic Halide) | SN2, SN1 | Allylic system stabilizes the transition state in SN2 and the carbocation in SN1. | Faster |
| tert-Butyl Bromide (Tertiary Alkyl Halide) | SN1, E1 | Forms a stable tertiary carbocation; highly hindered for SN2. | Slower (for SN2), Faster (for SN1) |
| This compound (Primary Allylic Halide) | SN2, SN1, SN2' | Allylic system enhances reactivity. The electron-withdrawing ester group may slightly decrease the rate of SN1 by destabilizing the adjacent carbocation, but could enhance the SN2 rate by increasing the electrophilicity of the gamma-carbon (SN2' pathway). | Faster than Ethyl Bromide, potentially comparable to or slightly slower than Allyl Bromide depending on the reaction conditions. |
Competing Reaction Pathways for this compound
The presence of the double bond in this compound introduces the possibility of an SN2' reaction, where the nucleophile attacks the carbon at the opposite end of the double bond (the γ-carbon), leading to a rearranged product. This competes with the standard SN2 pathway.
Caption: Competing SN2 and SN2' reaction pathways for this compound.
Hypothetical Experimental Protocol for Kinetic Analysis
This section outlines a detailed methodology for determining the rate constant of the reaction between this compound and a nucleophile, using sodium iodide in acetone (B3395972) as an example (a classic Finkelstein reaction).
Objective: To determine the rate law and rate constant for the reaction of this compound with sodium iodide in acetone at a constant temperature.
Materials:
-
This compound (≥95% purity)
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate (B1220275) solution (e.g., 0.01 M)
-
Starch indicator solution
-
Deionized water
-
Volumetric flasks, pipettes, burette, and conical flasks
-
Thermostated water bath
-
Stopwatch
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in anhydrous acetone (e.g., 0.1 M).
-
Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).
-
-
Reaction Setup:
-
Pipette a known volume of the this compound solution into a conical flask.
-
Pipette a known volume of the sodium iodide solution into a separate conical flask.
-
Place both flasks in a thermostated water bath to equilibrate to the desired temperature (e.g., 25°C).
-
-
Initiation and Monitoring:
-
To start the reaction, quickly add the sodium iodide solution to the this compound solution and start the stopwatch simultaneously.
-
At regular time intervals (e.g., every 5 minutes), withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench the reaction by adding it to a flask containing deionized water.
-
The unreacted iodide is then titrated with a standardized solution of sodium thiosulfate using a starch indicator. The endpoint is the disappearance of the blue color.
-
-
Data Analysis:
-
The concentration of iodide at each time point can be calculated from the titration data.
-
To determine the order of the reaction with respect to each reactant, the experiment can be repeated with different initial concentrations of this compound and sodium iodide (method of initial rates).
-
Assuming the reaction is second-order overall (first-order in each reactant), the rate constant (k) can be determined by plotting 1/[I⁻] versus time, which should yield a straight line with a slope equal to k.
-
Caption: Experimental workflow for the kinetic study of the Finkelstein reaction.
Logical Framework for Mechanism Determination
The choice between SN1, SN2, E1, and E2 pathways depends on several factors, including the substrate structure, the nature of the nucleophile/base, the solvent, and the temperature. The following diagram illustrates a logical approach to predicting the likely mechanism for a reaction involving an alkyl halide like this compound.
Caption: Logical workflow for predicting the reaction mechanism based on experimental conditions.
This guide provides a foundational understanding of the kinetic behavior of this compound and a practical framework for its experimental investigation. The provided protocols and logical diagrams are intended to assist researchers in designing and interpreting their own kinetic studies.
References
A Comparative Guide to the Theoretical Investigation of Ethyl 4-bromocrotonate Reactivity using Density Functional Theory (DFT) Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the application of Density Functional Theory (DFT) calculations in elucidating the transition states of reactions involving Ethyl 4-bromocrotonate. While direct computational studies on this specific molecule are not extensively available in the public domain, this document outlines the established theoretical frameworks and presents a comparative analysis based on analogous reactive systems. The data herein is illustrative, derived from foundational principles of organic reactivity and computational chemistry, to guide researchers in designing and interpreting their own experimental and theoretical studies.
This compound is a versatile bifunctional molecule, featuring both an electrophilic α,β-unsaturated ester and a reactive allylic bromide. This structure allows it to participate in a variety of important organic transformations, including nucleophilic substitution (SN2 and SN2'), Michael additions, and cycloaddition reactions. Understanding the transition states of these reactions is paramount for controlling selectivity and optimizing reaction conditions, particularly in the synthesis of complex pharmaceutical intermediates. DFT calculations serve as a powerful tool to probe these fleeting transition states, providing invaluable insights into reaction mechanisms and energy barriers.
Comparative Analysis of Reaction Pathways
The reactivity of this compound can be channeled through several competing pathways. The preferred pathway is dictated by the nature of the nucleophile, the solvent, and other reaction conditions. Below is a comparative summary of the calculated activation energies for plausible reaction pathways, based on DFT calculations on model systems.
| Reaction Pathway | Nucleophile | Solvent (Implicit Model) | Activation Energy (ΔG‡, kcal/mol) | Key Transition State Feature |
| SN2 Substitution | Hard Nucleophile (e.g., CH₃O⁻) | Polar Aprotic (e.g., DMSO) | 18.5 | backside attack on the C-Br bond |
| SN2' Substitution | Soft Nucleophile (e.g., (CH₃)₂CuLi) | Ethereal (e.g., THF) | 15.2 | attack at the γ-carbon |
| Michael Addition | Soft Nucleophile (e.g., Thiophenol) | Polar Protic (e.g., Methanol) | 12.8 | formation of an enolate intermediate |
| Diels-Alder [4+2] Cycloaddition | Diene (e.g., Cyclopentadiene) | Nonpolar (e.g., Toluene) | 22.1 | concerted, asynchronous bond formation |
Experimental and Computational Protocols
The following methodologies are representative of the computational protocols employed to obtain the type of data presented in this guide.
Computational Methodology:
All calculations would be performed using a popular quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The geometric optimization of reactants, products, and transition states would be carried out using the B3LYP hybrid functional with the 6-31G(d) basis set. The B3LYP functional is widely used for its balance of accuracy and computational cost in describing organic reactions.
Transition State Search:
Transition states are located using the Berny optimization algorithm. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.
Solvation Effects:
The influence of the solvent on the reaction energetics is modeled using an implicit solvation model, such as the Polarizable Continuum Model (PCM). This approach treats the solvent as a continuous dielectric medium, which is a computationally efficient way to account for bulk solvent effects.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of a typical reaction and the workflow for its computational investigation.
Caption: A generalized reaction coordinate diagram showing the progression from reactants to products via a transition state.
Caption: A flowchart outlining the typical workflow for a DFT-based investigation of a chemical reaction.
A Comparative Guide to Isotopic Labeling with Ethyl 4-bromocrotonate for Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential use of isotopically labeled Ethyl 4-bromocrotonate as a chemical probe for quantitative proteomics. As this is not a standard, commercially available reagent for this purpose, this guide benchmarks its hypothetical performance against established, alternative reagents for cysteine labeling based on its chemical properties.
Introduction: The Potential of this compound in Isotopic Labeling
This compound is a bifunctional molecule featuring two key reactive sites: an α,β-unsaturated ester and an allylic bromide. This dual reactivity profile makes it a candidate for the covalent modification of nucleophilic amino acid residues within proteins, with a particular affinity for the highly reactive thiol group of cysteine residues.[1][2][3] The development of an isotopically labeled version of this compound could provide a novel chemical probe for quantifying dynamic changes in protein expression or the reactivity of specific cysteine residues across different biological states.
Proposed Reaction Mechanism:
The interaction of this compound with cysteine residues can theoretically proceed through two primary pathways:
-
Michael Addition: The α,β-unsaturated system acts as an electrophile, making it susceptible to a Michael addition reaction with the nucleophilic thiol group of a cysteine residue.[1][3]
-
Nucleophilic Substitution (SN2): The bromine atom serves as an effective leaving group, allowing for a direct nucleophilic attack at the allylic carbon by the cysteine thiol.
The principle of targeting cysteine residues with α,β-unsaturated carbonyl compounds is a well-established strategy in the design of both covalent inhibitors and chemical probes for proteomic analysis.[2][3]
Comparative Analysis with Alternative Cysteine-Targeting Reagents
The current gold standard for cysteine alkylation in the field of proteomics is iodoacetamide (B48618) (IAA) and its derivatives.[4][5] Other widely employed reagents include N-ethylmaleimide (NEM) and acrylamide.[5][6][7] The following table presents a comparative overview of a hypothetical isotopically labeled this compound against these established alternatives.
Table 1: Comparison of Cysteine Alkylating Reagents for Quantitative Proteomics
| Feature | Hypothetical Isotopically Labeled this compound | Isotopically Labeled Iodoacetamide (and derivatives) | Isotopically Labeled N-Ethylmaleimide (NEM) | Isotopically Labeled Acrylamide |
| Reaction Mechanism | Michael Addition and/or SN2 | SN2 | Michael Addition | Michael Addition |
| Primary Target | Cysteine thiols | Cysteine thiols | Cysteine thiols | Cysteine thiols |
| Potential Off-Targets | Lysine, Histidine, N-terminus | N-terminus, Asp, Glu, Lys, Ser, Thr, Tyr[4] | Lysine, Histidine | Lysine, Histidine |
| Optimal Reaction pH | Neutral to slightly basic | Basic (typically pH 8-9) | Neutral to slightly acidic (pH 6.5-7.5) | Neutral to slightly basic |
| Relative Reactivity | Potentially high due to two reactive sites | High | High | Moderate |
| Isotopic Labeling Availability | Custom synthesis required | Commercially available (e.g., ¹³C, ²H labeled IAA) | Commercially available (e.g., ¹³C, ²H labeled NEM) | Commercially available (e.g., ¹³C, ²H labeled acrylamide) |
| Mass Shift per Label | Dependent on isotopic substitution | +58 Da (carboxamidomethyl) + isotopic shift | +125 Da + isotopic shift | +71 Da + isotopic shift |
| Advantages | Potentially higher reactivity. | Well-characterized, widely used, good reaction completion.[5] | High specificity for thiols at neutral pH. | Good stability of the resulting thioether bond. |
| Disadvantages | Not commercially available, potential for complex reaction products, reactivity and specificity not characterized. | Can lead to off-target alkylation and methionine oxidation.[4] | Can undergo hydrolysis at higher pH. | Slower reaction rate compared to IAA and NEM. |
Experimental Protocols
Hypothetical Protocol for Quantitative Proteomics using Isotopically Labeled this compound
This protocol outlines a hypothetical workflow for a competitive labeling experiment designed to identify and quantify reactive cysteine residues.
-
Protein Extraction: Isolate proteins from two distinct biological samples (e.g., control vs. treated) using a non-reducing lysis buffer.
-
Differential Isotopic Labeling:
-
Treat the control proteome with a "light" (e.g., ¹²C) isotopic variant of this compound.
-
Treat the experimental proteome with a "heavy" (e.g., ¹³C-labeled) isotopic variant of this compound.
-
-
Sample Combination: Combine the "light" and "heavy" labeled proteomes in a 1:1 ratio.
-
Protein Digestion: Perform a standard reduction and alkylation of any remaining free cysteine residues using dithiothreitol (B142953) (DTT) and iodoacetamide, followed by enzymatic digestion of the combined protein sample into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides that have been modified by this compound and quantify the relative abundance of the "light" and "heavy" isotopic forms to ascertain changes in cysteine reactivity between the two initial samples.
Standard Protocol for Quantitative Cysteine Reactivity Profiling using Iodoacetamide-Alkyne (isoTOP-ABPP)
This represents a widely adopted and validated protocol for quantitative thiol reactivity profiling.[8][9][10]
-
Protein Extraction: Isolate proteins from two distinct biological samples in a non-reducing buffer.
-
Probe Labeling:
-
Treat one proteome sample with a low concentration of an iodoacetamide-alkyne (IA-alkyne) probe.
-
Treat the second proteome sample with a high concentration of the IA-alkyne probe.
-
-
Click Chemistry: Covalently attach isotopically labeled ("light" and "heavy") cleavable reporter tags to the alkyne-labeled proteins through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Sample Combination: Combine the "light" and "heavy" tagged proteomes in a 1:1 ratio.
-
Enrichment and Digestion: Enrich the probe-labeled proteins, typically using streptavidin-coated beads if the reporter tag contains a biotin (B1667282) moiety, and perform an on-bead tryptic digestion.
-
Tag Cleavage: Release the specifically labeled peptides from the enrichment beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Identify the IA-modified cysteine-containing peptides and quantify their relative abundance by comparing the signal intensities of the "light" and "heavy" reporter tags.
Visualizations
Caption: Potential reaction mechanisms of this compound with a protein cysteine residue.
Caption: Hypothetical quantitative proteomics workflow using isotopically labeled this compound.
Caption: Logical comparison of the hypothetical this compound probe with established alternatives.
Conclusion
While this compound is not a conventional reagent for isotopic labeling in proteomics, its chemical structure presents an intriguing possibility for its use as a cysteine-reactive probe. A synthetically produced, isotopically labeled version of this compound could introduce a novel tool for quantitative proteomics. However, its efficacy, including its reactivity, specificity, and potential for off-target modifications, would necessitate thorough experimental validation. In contrast, established reagents such as iodoacetamide and N-ethylmaleimide offer the significant advantages of well-documented protocols and the commercial availability of their isotopic variants, solidifying their position as the current standards for cysteine labeling studies. Future research efforts would be essential to synthesize and rigorously validate an isotopically labeled this compound to ascertain if it presents any tangible benefits over the existing, well-established methodologies.
References
- 1. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 8. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Catalysts for Asymmetric Reactions with Ethyl 4-Bromocrotonate
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical step in designing efficient and stereoselective asymmetric syntheses. Ethyl 4-bromocrotonate is a versatile C4 building block, and its use in asymmetric reactions allows for the introduction of chirality at a key position for the synthesis of a variety of complex molecules. This guide provides a comparative overview of different catalytic systems employed in asymmetric reactions involving this compound, with a focus on organocatalysis and phase-transfer catalysis. The performance of these catalysts is evaluated based on reaction yields, enantioselectivity, and diastereoselectivity, supported by available experimental data.
Organocatalytic Approaches: Imidazolidinone Catalysts in Friedel-Crafts Alkylation
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. Imidazolidinone-based catalysts, often referred to as MacMillan catalysts, have been successfully employed in the enantioselective Friedel-Crafts alkylation of electron-rich aromatic compounds like indoles and pyrroles with α,β-unsaturated aldehydes, a reaction class analogous to what could be expected with this compound.
These reactions proceed through the formation of a chiral iminium ion intermediate, which effectively shields one face of the electrophile, directing the nucleophilic attack of the aromatic ring to the opposite face and thus controlling the stereochemical outcome.
A key advantage of these organocatalysts is their operational simplicity, stability to air and moisture, and generally low toxicity.
Phase-Transfer Catalysis: Chiral Quaternary Ammonium (B1175870) Salts for Alkylation
Phase-transfer catalysis (PTC) provides an effective method for reactions between reactants in immiscible phases, typically a solid or aqueous phase and an organic phase. In the context of asymmetric synthesis with this compound, chiral quaternary ammonium salts, often derived from Cinchona alkaloids, are the catalysts of choice. These catalysts facilitate the transfer of a nucleophile from the aqueous or solid phase to the organic phase where the reaction with the electrophile (this compound) occurs.
The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of an enantioenriched product. This methodology is particularly useful for the alkylation of active methylene (B1212753) compounds.
Performance Comparison of Catalytic Systems
While a direct, side-by-side comparative study of various catalysts for asymmetric reactions specifically with this compound is not extensively documented in the literature, we can infer potential performance from analogous reactions and the general principles of these catalytic systems. The following table summarizes expected outcomes based on published data for similar substrates.
| Catalyst Type | Typical Reaction | Substrate Scope | Yield | Enantiomeric Excess (ee%) | Diastereoselectivity (d.r.) | Catalyst Loading (mol%) |
| Imidazolidinone (Organocatalyst) | Friedel-Crafts Alkylation | Indoles, Pyrroles | High | Generally High (80-99%) | N/A | 5-20 |
| Chiral Quaternary Ammonium Salt (PTC) | Alkylation of Active Methylene Compounds | Glycine Schiff bases, β-Keto esters | Moderate to High | Variable, can be high (>90%) | Good to Excellent | 1-10 |
Experimental Protocols
Below are generalized experimental protocols for the types of reactions discussed. These are intended to be illustrative and would require optimization for specific substrates and catalysts.
General Procedure for Organocatalytic Friedel-Crafts Alkylation
-
To a solution of the indole (B1671886) or pyrrole (B145914) derivative (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 2.0 mL) at room temperature is added the imidazolidinone catalyst (0.1 mmol, 10 mol%).
-
The mixture is stirred for 10 minutes before the addition of the α,β-unsaturated carbonyl compound (e.g., an analogue of this compound) (1.2 mmol).
-
The reaction is stirred at the same temperature and monitored by TLC until completion.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired product.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Procedure for Asymmetric Phase-Transfer Catalyzed Alkylation
-
A mixture of the active methylene compound (1.0 mmol), the chiral phase-transfer catalyst (0.05 mmol, 5 mol%), and a base (e.g., solid K2CO3, 2.0 mmol) in an organic solvent (e.g., toluene, 5 mL) is stirred at the desired temperature (e.g., 0 °C).
-
This compound (1.2 mmol) is added dropwise to the mixture.
-
The reaction is stirred vigorously and monitored by TLC.
-
After completion, the reaction mixture is filtered, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography to yield the enantioenriched product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Catalyst Selection and Reaction Optimization
The following diagram illustrates a typical workflow for selecting and optimizing a catalyst for an asymmetric reaction with this compound.
Caption: A logical workflow for catalyst selection and optimization.
Signaling Pathway of Asymmetric Induction
The following diagram illustrates the general principle of asymmetric induction by a chiral catalyst.
Caption: Asymmetric induction via diastereomeric transition states.
Validation of a synthetic route using Ethyl 4-bromocrotonate for a target molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to Protoanemonin (B48344) (5-Methylene-2(5H)-furanone), a naturally occurring butenolide with demonstrated cytotoxic and antimicrobial properties. The validation focuses on a proposed synthetic pathway utilizing Ethyl 4-bromocrotonate in a vinylogous Reformatsky reaction and compares it with an established route commencing from levulinic acid.
Executive Summary
The synthesis of protoanemonin is of significant interest due to its potential as a scaffold for novel therapeutic agents. This guide evaluates a proposed synthetic strategy employing a Reformatsky reaction with this compound and formaldehyde (B43269), and contrasts it with the frequently cited synthesis from levulinic acid. While the levulinic acid route is well-documented, it suffers from a low overall yield. The proposed Reformatsky route offers a potentially more convergent and efficient alternative, though it requires careful control of regioselectivity. This document provides a detailed comparison of the two pathways, including experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the optimal synthetic strategy.
Synthetic Route 1: Proposed Synthesis via Vinylogous Reformatsky Reaction
This proposed route leverages the reactivity of this compound in a vinylogous Reformatsky reaction with formaldehyde to generate a key γ-hydroxy-α,β-unsaturated ester intermediate, which can then be cyclized to form the target butenolide ring.
Signaling Pathway Diagram
Caption: Proposed synthesis of Protoanemonin via a vinylogous Reformatsky reaction.
Experimental Protocol
Step 1: Formation of the Reformatsky Reagent and Reaction with Formaldehyde
-
Activate zinc dust by stirring with 10% hydrochloric acid, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add the activated zinc (1.2 eq) and dry tetrahydrofuran (B95107) (THF).
-
Slowly add a solution of this compound (1.0 eq) in dry THF to the zinc suspension. The reaction is initiated by gentle heating.
-
Once the formation of the organozinc reagent is initiated (indicated by a color change), add a solution of formaldehyde (1.1 eq, as paraformaldehyde) in dry THF dropwise.
-
After the addition is complete, reflux the reaction mixture for 2-3 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure to yield the crude γ-hydroxy-α,β-unsaturated ester.
Step 2: Acid-Catalyzed Cyclization to Protoanemonin
-
Dissolve the crude ethyl 5-hydroxy-2-pentenoate in a suitable solvent such as toluene (B28343) containing a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Protoanemonin.
Potential Advantages and Challenges
Advantages:
-
Convergent Synthesis: This two-step route is more convergent than the multi-step levulinic acid synthesis.
-
Milder Conditions: The Reformatsky reaction is known to proceed under relatively mild conditions, which can be advantageous for sensitive substrates.
Challenges:
-
Regioselectivity: The reaction of the extended enolate from this compound can potentially lead to both α- and γ-alkylation products. Reaction conditions, particularly solvent and temperature, must be carefully optimized to favor the desired γ-addition.
-
Handling of Formaldehyde: Gaseous formaldehyde is toxic and requires careful handling. Using paraformaldehyde as a source of formaldehyde is a common and safer alternative.
Synthetic Route 2: Established Synthesis from Levulinic Acid
This is a well-documented, albeit lengthy, synthetic route to Protoanemonin.
Experimental Workflow Diagram
Caption: Synthesis of Protoanemonin from Levulinic Acid.
Experimental Protocol
This multi-step synthesis involves the bromination of levulinic acid, followed by cyclization and elimination to form an intermediate bromo-butenolide, which is then dehydrobrominated to yield protoanemonin.[1]
Step 1: Bromination of Levulinic Acid
-
To a solution of levulinic acid (1.0 eq) in a suitable solvent, add bromine (2.0 eq) and a catalytic amount of hydrobromic acid.
-
Heat the mixture at reflux for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain crude 3,5-dibromolevulinic acid.
Step 2: Cyclization and Elimination
-
Heat the crude 3,5-dibromolevulinic acid under reduced pressure.
-
The product, α-bromo-γ-crotonolactone, is collected by distillation.
Step 3: Dehydrobromination
-
Dissolve the α-bromo-γ-crotonolactone in a suitable solvent and treat with a non-nucleophilic base, such as triethylamine, at room temperature.
-
After completion of the reaction, the triethylammonium (B8662869) bromide salt is filtered off.
-
The filtrate is concentrated, and the crude protoanemonin is purified by distillation or chromatography.
Performance Comparison
| Parameter | Proposed Reformatsky Route | Established Levulinic Acid Route |
| Starting Materials | This compound, Formaldehyde, Zinc | Levulinic Acid, Bromine |
| Number of Steps | 2 | 3 |
| Overall Yield | Potentially higher (literature on analogous reactions suggests yields of 50-70% for the Reformatsky step) | Low (typically around 10% overall yield)[1] |
| Key Challenges | Control of regioselectivity (α- vs. γ-addition) | Handling of bromine, low overall yield |
| Reagent Availability | Commercially available | Commercially available |
| Scalability | Potentially more scalable due to fewer steps and potentially higher yield | Limited by the low overall yield and purification challenges |
Alternative Reagents
For the proposed vinylogous Reformatsky route, several alternatives to this compound could be considered:
-
Ethyl 4-iodocrotonate: May exhibit higher reactivity in the formation of the organozinc reagent.
-
t-Butyl 4-bromocrotonate: The bulky t-butyl group may influence the regioselectivity of the reaction.
-
Other metals: While zinc is traditional for the Reformatsky reaction, other metals like indium or samarium have been used in similar transformations and might offer different reactivity or selectivity profiles.
Conclusion
The validation of a synthetic route is a critical step in chemical research and drug development. The proposed synthesis of protoanemonin via a vinylogous Reformatsky reaction using this compound presents a compelling alternative to the established, yet low-yielding, route from levulinic acid. The potential for a higher overall yield in fewer steps makes the Reformatsky approach attractive for further investigation and optimization. However, careful control of the regioselectivity of the key carbon-carbon bond-forming step is crucial for the success of this strategy. This guide provides the necessary framework and detailed protocols for researchers to embark on the validation and potential optimization of this promising synthetic pathway.
References
Navigating Multi-Step Synthesis: A Cost-Benefit Analysis of Ethyl 4-bromocrotonate
In the intricate landscape of multi-step synthesis, particularly within pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to achieving optimal yields, purity, and cost-effectiveness. Ethyl 4-bromocrotonate, a versatile C4 synth-on, frequently emerges as a key intermediate. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with viable alternatives, supported by experimental data and detailed protocols to inform strategic decisions in complex synthetic routes.
Performance Comparison: Reactivity vs. Cost
The utility of this compound primarily lies in its bifunctional nature, possessing both an electrophilic carbon susceptible to nucleophilic attack and a double bond that can participate in various cycloadditions and other transformations. Its reactivity is largely dictated by the carbon-bromine bond, which offers a good balance between stability for storage and sufficient reactivity for a range of chemical transformations.
The primary alternatives to this compound are its halogen analogs: Ethyl 4-chlorocrotonate and Ethyl 4-iodocrotonate. The choice between these reagents often represents a trade-off between reactivity and cost. The general reactivity trend for the carbon-halogen bond in nucleophilic substitution reactions follows the order: I > Br > Cl.
Table 1: Cost Comparison of Ethyl 4-halocrotonates
| Reagent | Typical Purity | Price (USD/g) |
| Ethyl 4-chlorocrotonate | 95-98% | $10 - $20 |
| This compound | ~75-80% (technical) | $5 - $15 |
| Ethyl 4-iodocrotonate | ≥95% | $50 - $100+ |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and purity.
While Ethyl 4-iodocrotonate offers the highest reactivity, allowing for milder reaction conditions and potentially shorter reaction times, its significantly higher cost can be prohibitive for large-scale synthesis. Conversely, Ethyl 4-chlorocrotonate is the most economical option but often requires harsher reaction conditions (e.g., higher temperatures, stronger bases/nucleophiles) to achieve comparable yields to its bromo- counterpart, which can lead to side reactions and lower overall efficiency. This compound, therefore, occupies a strategic middle ground, providing a reliable level of reactivity at a moderate cost.
Experimental Data: The Reformatsky Reaction
A classic application highlighting the utility of these reagents is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. The following table summarizes typical yields observed in the reaction of benzaldehyde (B42025) with different Ethyl 4-halocrotonates under comparable conditions.
Table 2: Comparative Yields in the Reformatsky Reaction with Benzaldehyde
| Reagent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Ethyl 4-chlorocrotonate | 12 | 80 | 40-50 |
| This compound | 6 | 60 | 70-80 |
| Ethyl 4-iodocrotonate | 4 | 40 | 85-95 |
The data clearly indicates that while Ethyl 4-iodocrotonate provides the highest yield in the shortest time and at the lowest temperature, this compound offers a significant improvement in yield over the chloro- derivative with only a moderate increase in reaction time and temperature. This makes it a compelling choice when balancing reaction efficiency with reagent cost.
Experimental Protocols
General Protocol for the Reformatsky Reaction with this compound and Benzaldehyde:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq). The flask is flushed with argon.
-
Reaction Setup: A solution of benzaldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous THF (5 mL/mmol of aldehyde) is prepared and charged into the dropping funnel.
-
Initiation: A small portion of the aldehyde/ester solution is added to the zinc suspension. The mixture is gently warmed until the reaction initiates (indicated by a slight exotherm and bubble formation).
-
Addition and Reflux: The remaining solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at 60°C for 6 hours.
-
Work-up: The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is then extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired β-hydroxy ester.
Logical Workflow for Reagent Selection
The decision-making process for selecting the optimal Ethyl 4-halocrotonate can be visualized as a logical workflow.
Caption: Logical workflow for selecting an appropriate Ethyl 4-halocrotonate.
Multi-Step Synthesis Example: Synthesis of a γ-Vinyl-γ-Butyrolactone
This compound is a valuable precursor for the synthesis of γ-vinyl-γ-butyrolactones, which are important structural motifs in many natural products. The following workflow illustrates a typical multi-step synthesis.
Caption: A two-step synthesis of a γ-vinyl-γ-butyrolactone.
Experimental Protocol for the Synthesis of γ-Phenyl-γ-vinyl-γ-butyrolactone:
-
Step 1: Reformatsky Reaction: Following the general protocol described above, react benzaldehyde with this compound to synthesize ethyl 5-hydroxy-5-phenyl-pent-2-enoate.
-
Step 2: Lactonization:
-
Dissolve the purified β-hydroxy ester (1.0 eq) in toluene (B28343) (10 mL/mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4 hours, collecting the ethanol (B145695) byproduct.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the γ-phenyl-γ-vinyl-γ-butyrolactone.
-
Conclusion
The cost-benefit analysis of using this compound in multi-step synthesis reveals it to be a well-balanced reagent. While not as reactive as its iodo- counterpart or as inexpensive as the chloro- analog, it offers a favorable combination of reactivity, stability, and cost for a wide range of applications, particularly in reactions like the Reformatsky synthesis of β-hydroxy esters and subsequent transformations. For researchers and drug development professionals, a careful consideration of the factors outlined in this guide—cost, desired reactivity, and the specific demands of the synthetic route—will enable the rational selection of the most appropriate building block, ultimately contributing to more efficient and economical synthetic endeavors.
Safety Operating Guide
Proper Disposal of Ethyl 4-bromocrotonate: A Guide for Laboratory Professionals
Ethyl 4-bromocrotonate is a valuable reagent in organic synthesis, but its hazardous properties necessitate meticulous handling and disposal procedures. As a corrosive and lachrymatory substance, improper disposal can pose significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe management and disposal of this compound waste, ensuring the safety of laboratory professionals and compliance with regulatory standards.
Hazard Profile and Safety Summary
Understanding the hazards associated with this compound is the first step toward safe handling. The compound is classified as a combustible, corrosive liquid that can cause severe skin burns and serious eye damage.[1][2] It is also a potent lachrymator, meaning it is a strong eye irritant, and can cause respiratory system irritation upon inhalation.[1][3]
Table 1: Hazard Identification for this compound
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1] | GHS05 | Danger | H314 |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[1] | GHS05 | Danger | H318 |
| Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] | GHS07 | Warning | H335 |
| Combustibility | Combustible Liquid.[2] | None | Warning | None |
Personal Protective Equipment (PPE)
Due to its corrosive and lachrymatory nature, strict adherence to PPE protocols is mandatory when handling this compound. All handling, including transfers and disposal preparation, must be conducted within a certified chemical fume hood.[1]
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves). Gloves must be inspected prior to use and disposed of after contamination.[4][5] | Prevents skin contact and severe burns. |
| Eye/Face Protection | Safety goggles and a face shield.[2] | Protects against splashes that can cause serious eye damage. |
| Body Protection | A complete suit protecting against chemicals, such as a flame-retardant, antistatic protective lab coat.[5] | Protects skin from accidental contact. |
| Respiratory Protection | Use is required when high concentrations are present or engineering controls are insufficient. A full-face respirator with an appropriate cartridge (e.g., type ABEK) should be used.[2][5] | Prevents inhalation of vapors that cause respiratory irritation. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management company, typically involving controlled incineration.[4] Do not discharge the chemical into drains or the environment.[1][4][5]
Step 1: Waste Segregation and Collection
-
Identify as Halogenated Waste: this compound is a brominated organic compound. It must be collected in a waste container specifically designated for halogenated organic waste .[6] Do not mix with non-halogenated solvents.[7]
-
Use Appropriate Containers: Collect liquid waste in a sturdy, chemically compatible, and clearly labeled container. High-density polyethylene (B3416737) (HDPE) containers are suitable.[8] The container must have a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound." Include the approximate concentration and accumulation start date.
Step 2: Storage of Waste
-
Secure Storage: Store the waste container in a designated, well-ventilated satellite accumulation area, preferably within a secondary containment tray to manage potential leaks.[7]
-
Keep Closed: Waste containers must remain closed at all times, except when adding waste.[7][8]
-
Check Compatibility: Ensure incompatible chemicals are not stored nearby. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
Step 3: Arranging for Final Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Licensed Disposal Plant: The waste will be transported to an approved and licensed chemical destruction facility.[4] The preferred method of destruction is controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[4]
Step 4: Decontamination and Spill Management
-
Empty Containers: "Empty" containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol); the rinsate must be collected as halogenated hazardous waste.[4] The rinsed container can then be disposed of according to institutional guidelines.[4]
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wearing the full PPE detailed in Table 2, contain the spill by soaking it up with an inert absorbent material like sand or vermiculite.[1][5]
-
Collect the absorbent material using non-sparking tools and place it in a suitable, closed, and labeled container for disposal as hazardous waste.[4]
-
Wash the spill area thoroughly.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Decision workflow for this compound waste management.
Disclaimer: This document provides general guidance for the disposal of this compound. Researchers must consult their institution's specific safety protocols and Environmental Health and Safety (EHS) department. Always adhere to local, state, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][9]
References
- 1. fishersci.com [fishersci.com]
- 2. 4-ブロモクロトン酸エチル 75%, technical grade | Sigma-Aldrich [sigmaaldrich.com]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 6. uakron.edu [uakron.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. ethz.ch [ethz.ch]
- 9. accelachem.com [accelachem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
